Boc-L-Tyr(PEG(3)-N3)-OH
Descripción
Propiedades
IUPAC Name |
(2S)-3-[4-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7/c1-20(2,3)31-19(27)23-17(18(25)26)14-15-4-6-16(7-5-15)30-13-12-29-11-10-28-9-8-22-24-21/h4-7,17H,8-14H2,1-3H3,(H,23,27)(H,25,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAOIRHJVEPQZ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-Tyr(PEG(3)-N3)-OH: A Versatile Tool in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Tyr(PEG(3)-N3)-OH is a synthetically modified amino acid derivative that has emerged as a valuable building block in the fields of bioconjugation, drug delivery, and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role as a versatile linker in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).
Chemical Structure and Properties
This compound incorporates three key functional components:
-
Boc-Protected L-Tyrosine Core: The L-tyrosine scaffold provides a chiral amino acid backbone. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group in peptide synthesis, readily removable under acidic conditions.
-
Triethylene Glycol (PEG(3)) Linker: A short polyethylene (B3416737) glycol chain is attached to the phenolic hydroxyl group of the tyrosine. This PEG linker enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.
-
Terminal Azide (B81097) (N3) Group: The PEG chain is terminated with an azide group, a key functional moiety for "click chemistry."
The chemical structure of this compound can be represented by the following SMILES string: CC(C)(C)OC(=O)N--INVALID-LINK--OCCOCCOCCN=[N+]=[N-])C(=O)O.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization may be required for specific applications.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀N₄O₇ | [1] |
| Molecular Weight | 438.47 g/mol | [1] |
| CAS Number | 1831059-64-3 | [1] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 9 | [2] |
| Rotatable Bond Count | 16 | [2] |
Core Applications in Drug Development
The unique trifunctional nature of this compound makes it a highly versatile tool, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Click Chemistry Agent
The terminal azide group of this compound allows it to participate in highly efficient and specific "click chemistry" reactions.[1][3][4] This includes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.[1][3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained cyclooctyne (B158145) derivatives like DBCO or BCN.[1][3][4]
These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.
ADC Linker Component
In the context of ADCs, this compound can be incorporated as a component of the linker that connects the antibody to the cytotoxic payload.[3] The PEG portion of the molecule can improve the solubility and pharmacokinetic profile of the ADC.
Experimental Protocols
Synthesis of Azido-PEGylated Tyrosine Derivatives (General Approach)
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from related literature on the synthesis of azido-terminated PEG derivatives and the modification of tyrosine. The synthesis would likely involve the following key steps:
-
Protection of L-Tyrosine: The amino group of L-tyrosine is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
PEGylation of the Phenolic Hydroxyl Group: The hydroxyl group of Boc-L-tyrosine is reacted with a suitable PEGylating agent that has a terminal group amenable to conversion to an azide. For example, a PEG chain with a terminal mesylate or tosylate could be used.
-
Azide Installation: The terminal group of the attached PEG chain is then converted to an azide, typically through nucleophilic substitution with sodium azide.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized synthetic route to this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
The following is a general protocol for a copper-catalyzed click chemistry reaction to conjugate an azide-containing molecule, such as this compound (after deprotection of the Boc group if necessary and activation of the carboxylic acid), to an alkyne-functionalized biomolecule.
Materials:
-
Azide-functionalized amino acid derivative (e.g., activated ester of this compound)
-
Alkyne-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed solvents
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-functionalized amino acid in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-functionalized biomolecule in an appropriate aqueous buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in degassed water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized biomolecule with the azide-functionalized amino acid.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours, depending on the specific reactants and concentrations.
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and catalyst components.
-
Caption: Step-by-step workflow for a typical CuAAC reaction.
Workflow for Antibody-Drug Conjugate (ADC) Development
This compound can be a critical component in the modular synthesis of ADCs. A general workflow for developing an ADC using a click chemistry-based linker is outlined below.
-
Antibody Production and Modification: A monoclonal antibody (mAb) specific to a tumor-associated antigen is produced. The antibody is then modified to introduce a reactive handle for conjugation, for example, by introducing an alkyne group.
-
Linker-Payload Synthesis: A linker-payload construct is synthesized. This involves coupling a cytotoxic drug to a linker that contains a complementary reactive group, in this case, an azide. This compound can be a part of this linker.
-
Conjugation: The alkyne-modified antibody is reacted with the azide-containing linker-payload via a click chemistry reaction (CuAAC or SPAAC) to form the ADC.
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted components and is then characterized to determine properties such as the drug-to-antibody ratio (DAR), purity, and binding affinity.
-
In Vitro and In Vivo Testing: The efficacy and safety of the ADC are evaluated through in vitro cell-based assays and in vivo animal models.
Caption: A modular workflow for the development of ADCs.
Conclusion
This compound is a well-designed chemical entity that serves as a valuable building block for researchers and scientists in drug development. Its combination of a protected amino acid, a biocompatible PEG linker, and a versatile azide handle for click chemistry enables the precise and efficient construction of complex bioconjugates. The ability to readily incorporate this molecule into peptides and link it to other molecules via click chemistry makes it a powerful tool for creating novel therapeutics, particularly in the rapidly advancing field of antibody-drug conjugates. Further experimental investigation into its specific properties and applications will undoubtedly continue to expand its utility in creating next-generation biopharmaceuticals.
References
In-Depth Technical Guide: Boc-L-Tyr(PEG(3)-N3)-OH
A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-Tyr(PEG(3)-N3)-OH (CAS Number: 1831059-64-3), a key building block in modern bioconjugation and therapeutic development.
Core Compound Summary
This compound is a heterobifunctional linker that incorporates three key chemical motifs:
-
Boc-protected L-Tyrosine: The N-terminal tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group, essential for controlled, stepwise peptide synthesis and other conjugation strategies. The tyrosine residue itself can be a site for further modification or can be incorporated into peptide sequences.
-
Triethylene Glycol (PEG(3)) Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker enhances aqueous solubility and reduces steric hindrance of the final conjugate. PEG linkers are known to improve the pharmacokinetic properties of biotherapeutics by reducing aggregation and immunogenicity.
-
Terminal Azide (B81097) (-N3) Group: This functional group is a key component for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions. The azide allows for covalent ligation to alkyne-containing molecules.
The combination of these features makes this molecule a versatile tool for applications ranging from the synthesis of complex peptides to the construction of Antibody-Drug Conjugates (ADCs).
Physicochemical and Spectroscopic Data
While detailed experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties, with spectroscopic data for the closely related precursor, Boc-L-Tyrosine, provided for reference.
| Property | Value | Reference/Note |
| CAS Number | 1831059-64-3 | |
| Molecular Formula | C₂₀H₃₀N₄O₇ | |
| Molecular Weight | 438.47 g/mol | |
| Appearance | Typically a solid at room temperature. | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. | Inferred from similar compounds. |
| Storage | Store at -20°C for long-term stability. | [1] |
| ¹H NMR (Boc-L-Tyr-OH) | (300 MHz, CD₃OD) δ/ppm: 7.03 (d, J= 8.4 Hz, 2H), 6.70 (d, J= 8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J= 13.8, 5.2 Hz, 1H), 2.81 (dd, J= 13.8, 5.2 Hz, 1H),1.39 (s, 9H). | Data for precursor molecule.[2] |
| ¹³C NMR (Boc-L-Tyr-OH) | (in DMSO-d6) | Data for precursor molecule.[3] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
The key step would be the alkylation of the phenolic hydroxyl group of Boc-L-Tyrosine with a suitable PEGylated azide reagent, such as azido-PEG(3)-tosylate, in the presence of a mild base like potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Core Reactivity: Click Chemistry
The terminal azide group of this compound is designed for participation in click chemistry reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
Caption: Click chemistry reactivity of this compound.
These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for the bioconjugation of sensitive molecules such as proteins and antibodies.
Experimental Protocols
The following are generalized protocols for the use of azide-PEG linkers in bioconjugation. These should be optimized for the specific application and molecules involved.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule, such as this compound, to a terminal alkyne-modified biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 10 mM in DMSO or water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or other suitable organic co-solvent
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified biomolecule solution with a molar excess of the this compound stock solution.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture to a final concentration of approximately 0.1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Upon completion, the conjugated product can be purified from excess reagents using size exclusion chromatography, dialysis, or other appropriate purification methods.
-
Boc Deprotection Protocol
For applications where the N-terminal amine is required for subsequent steps, the Boc protecting group can be removed under acidic conditions.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether or hexane
Procedure:
-
Dissolve the Boc-protected compound in dry DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., in a 1:1 ratio with DCM) to the stirred solution.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether or hexane.
-
Collect the precipitate by filtration and dry under vacuum.[2]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable reagent in several areas of advanced research.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC. This compound can be used as a component of a larger linker system in ADC development.
Caption: General workflow for ADC synthesis.
In this workflow, the azide group of the linker is first reacted with an alkyne-modified cytotoxic drug via click chemistry. Following Boc deprotection, the newly exposed amine on the tyrosine residue can be coupled to the antibody, for example, through amide bond formation with activated carboxylic acid groups on the antibody.
Development of Fluorescent Probes
A published study by Wu Q, et al. in Nanoscale Horizons (2020) describes the use of substrate-based small molecule fluorescent probes for the super-resolution imaging of membrane transporters.[5] While the full experimental details are not provided here, this work highlights the utility of molecules like this compound in constructing sophisticated tools for cell biology research. In such an application, the azide group could be used to attach a fluorophore, and the tyrosine moiety could serve as a recognition element for a specific biological target.
Conclusion
This compound is a highly versatile and valuable chemical tool for researchers in chemistry, biology, and medicine. Its combination of a protected amino acid, a hydrophilic PEG spacer, and a bioorthogonal azide handle enables a wide range of applications in bioconjugation, drug delivery, and the development of advanced molecular probes. This guide provides a foundational understanding of its properties and potential applications, serving as a starting point for the design and execution of innovative research and development projects.
Disclaimer: The experimental protocols provided in this document are intended as general guidelines. Researchers should consult the primary literature and perform appropriate optimization for their specific applications.
References
An In-depth Technical Guide to Boc-L-Tyr(PEG(3)-N3)-OH: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-L-Tyr(PEG(3)-N3)-OH, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its application in the construction of antibody-drug conjugates (ADCs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Physicochemical Properties of this compound
This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, and a triethylene glycol (PEG(3)) linker terminated with an azide (B81097) group attached to the phenolic hydroxyl group. This unique structure imparts desirable characteristics for its use in bioconjugation.
Molecular Structure and Weight:
-
Chemical Formula: C₂₂H₃₄N₄O₇
-
Molecular Weight: 466.53 g/mol
-
Structure:
-
Boc-protected L-tyrosine core provides a chiral backbone.
-
The PEG(3) linker enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.
-
The terminal azide group is a bioorthogonal handle for highly specific "click" reactions.
-
Quantitative Data Summary:
The following table summarizes key quantitative data for this compound and its constituent parts.
| Property | Value | Source/Method |
| This compound | ||
| Molecular Weight | 466.53 g/mol | Calculated |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol). Limited solubility in water. | Inferred from properties of similar PEGylated amino acids.[1][2][3][4] |
| Stability | The Boc group is labile to strong acids. The azide group is generally stable but should be handled with care, avoiding contact with strong reducing agents and heavy metals. Store desiccated at -20°C for long-term stability.[5][6][7][8][9] | General chemical principles and safety guidelines for azides. |
| Boc-L-Tyrosine | ||
| Molecular Weight | 281.30 g/mol | [10] |
| Melting Point | 133-135 °C | [10] |
| Azido-PEG3-Tosylate (Precursor) | ||
| Molecular Weight | 329.4 g/mol | [11] |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through the alkylation of the phenolic hydroxyl group of Boc-L-tyrosine with a suitable PEGylated azide precursor. A common and effective precursor is Azido-PEG3-Tosylate.
Materials:
-
Boc-L-tyrosine
-
Azido-PEG3-Tosylate
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-L-tyrosine (1.0 equivalent) and anhydrous DMF. Stir the mixture until the Boc-L-tyrosine is fully dissolved.
-
Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl group.
-
Alkylation: Add Azido-PEG3-Tosylate (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Antibody-Drug Conjugate (ADC) Development via Click Chemistry
This compound is a valuable tool for the site-specific modification of proteins, particularly in the development of homogenous ADCs. The azide functionality allows for its conjugation to an alkyne-modified payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[12]
Experimental Workflow for Site-Specific ADC Synthesis:
The following workflow outlines the general steps for creating a site-specific ADC using a non-natural amino acid like an azide-bearing tyrosine derivative.
Detailed Protocol for CuAAC Reaction:
This protocol provides a general method for the copper(I)-catalyzed cycloaddition of an alkyne-modified payload to an azide-functionalized antibody.
Materials:
-
Azide-modified antibody (containing the deprotected Tyr(PEG(3)-N3) residue)
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (for dissolving the drug)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified drug in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody in PBS.
-
Add the alkyne-modified drug to the antibody solution (typically at a 5-10 fold molar excess).
-
Add the copper ligand to the reaction mixture.
-
-
Initiation of Reaction:
-
Add the CuSO₄ solution to the mixture.
-
Immediately add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification:
-
Once the reaction is complete, remove the excess reagents and copper catalyst using a desalting column equilibrated with PBS.
-
The purified ADC can be further analyzed by techniques such as hydrophobic interaction chromatography (HIC) to confirm homogeneity and determine the drug-to-antibody ratio (DAR).
-
Role in Modulating Signaling Pathways
The incorporation of modified amino acids like this compound into proteins allows for the site-specific attachment of various probes, which can be used to study and manipulate cellular signaling pathways. For instance, by conjugating a fluorescent dye or a photo-crosslinker to a specific site on a receptor tyrosine kinase (RTK) like the Epidermal Growth Factor Receptor (EGFR), researchers can track its localization, interactions, and downstream signaling events.
EGFR Signaling Pathway:
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in cancer.[12][13][14][15][16]
By incorporating an azide-modified tyrosine analog into EGFR, researchers could attach various functional molecules to study aspects such as receptor dimerization, internalization, and the recruitment of downstream signaling partners like Grb2 and PI3K, providing a more detailed understanding of this critical pathway.
References
- 1. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid-PEGylated Resveratrol and Its Influence on Solubility and the Controlled Release Behavior [jstage.jst.go.jp]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Boc-Tyr-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. PEG Tosylate | BroadPharm [broadpharm.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Solubility and Stability of Boc-L-Tyr(PEG(3)-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and stability of Boc-L-Tyr(PEG(3)-N3)-OH, a trifunctional molecule incorporating a Boc-protected tyrosine, a short polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) moiety. This reagent is valuable in bioconjugation, drug delivery, and peptide synthesis, particularly in applications involving "click chemistry." Understanding its physicochemical properties is paramount for its effective handling, storage, and application in experimental workflows.
Executive Summary
This compound is a versatile building block in chemical biology and drug discovery. Its utility is largely dictated by the interplay of its three key functional components: the lipophilic Boc-protecting group, the hydrophilic PEG linker, and the energetic azide group. The Boc group enhances solubility in organic solvents, while the PEG linker improves aqueous solubility. The azide group, while highly reactive in click chemistry, introduces considerations for thermal and chemical stability. This guide synthesizes available data and provides general protocols for the handling and analysis of this and similar compounds.
Solubility Profile
Factors Influencing Solubility
-
Boc Group: The tert-butyloxycarbonyl (Boc) protecting group increases the lipophilicity of the amino acid, generally leading to improved solubility in organic solvents compared to the unprotected counterpart.[1]
-
PEG Linker: The presence of the PEG(3) (triethylene glycol) linker significantly enhances hydrophilicity and can improve solubility in aqueous media.[]
-
Tyrosine Backbone: The amino acid core provides both polar (carboxyl and protected amine) and non-polar (aromatic side chain) characteristics, contributing to a broad, yet complex, solubility profile.
-
Azide Group: The azide is a polar functional group that can participate in hydrogen bonding, which may influence solubility in polar protic solvents.
-
Salt Form: This compound is sometimes supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which will alter its solubility profile, generally improving solubility in less polar organic solvents and potentially decreasing it in aqueous buffers compared to the free acid.
Qualitative Solubility Table
The following table provides an estimated qualitative solubility profile for this compound (free acid form) in common laboratory solvents.
| Solvent Family | Solvent | Estimated Solubility | Rationale |
| Aqueous | Water | Sparingly Soluble | The PEG linker enhances water solubility, but the Boc group and tyrosine side chain limit it. Solubility is expected to be pH-dependent. |
| Buffered Solutions (e.g., PBS) | pH-Dependent | Solubility will increase at pH values above the pKa of the carboxylic acid (typically ~2-3) due to deprotonation and salt formation. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Generally a good solvent for protected amino acids and PEGylated compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. | |
| Acetonitrile (ACN) | Soluble | Good solvent for many organic reactions and purifications. | |
| Tetrahydrofuran (THF) | Soluble | The ether functionality and cyclic structure allow for the dissolution of both polar and non-polar characteristics of the molecule. | |
| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group can interact with the polar functionalities of the molecule. |
| Ethanol (EtOH) | Soluble | Similar to methanol, but slightly less polar. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | The lipophilic Boc group and the overall organic nature of the molecule suggest good solubility.[1] |
| Chloroform (CHCl₃) | Soluble | Similar to DCM.[1] | |
| Non-Polar Solvents | Toluene | Sparingly Soluble | The aromatic ring of tyrosine may provide some solubility, but the polar groups will limit it. |
| Hexanes/Heptane | Insoluble | The high polarity of the PEG linker, carboxyl group, and azide will prevent dissolution in highly non-polar solvents. |
Stability Profile
The stability of this compound is influenced by the lability of the Boc group under acidic conditions and the inherent energetic nature of the azide functionality.
pH Stability
-
Acidic Conditions: The Boc group is an acid-labile protecting group.[3] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[3][4] Exposure to aqueous solutions with a pH below 4 for extended periods may lead to partial or complete deprotection.[5]
-
Basic Conditions: The Boc group is generally stable to basic conditions.[6] The ester linkage of the PEG chain and the amide bond of the amino acid are also stable to moderately basic conditions.
-
Neutral Conditions: The compound is expected to be stable at neutral pH for reasonable experimental durations.
Thermal Stability
Organic azides are energetic compounds that can decompose exothermically upon heating.[7] The thermal stability is influenced by several factors, including the carbon-to-nitrogen ratio (C/N). A higher C/N ratio generally correlates with greater stability.[7]
While specific Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data for this compound is not available, a comparison with other organic azides can provide an indication of its relative thermal stability.
Table of Comparative Thermal Decomposition Data for Organic Azides
| Compound Class | Example Compound | Decomposition Onset (T_onset, °C) | Notes |
| Alkyl Azides | Ethyl Azidoacetate | ~160 - 180 | Generally more stable than aryl azides with low molecular weight. |
| Aryl Azides | Phenyl Azide | ~150 - 170 | Electron-donating groups can increase stability, while electron-withdrawing groups can decrease it.[7] |
| Sulfonyl Azides | p-Toluenesulfonyl Azide (TsN₃) | ~110 - 130 | Generally less stable than many alkyl and aryl azides, but commonly used in synthesis with appropriate precautions.[8] |
| Acyl Azides | Benzoyl Azide | ~80 - 100 | Prone to Curtius rearrangement upon heating. |
| Estimated for Target | This compound | ~130 - 160 (Estimated) | The relatively high C/N ratio and the presence of an aliphatic PEG linker suggest moderate thermal stability, likely comparable to other substituted alkyl azides. |
Caution: Organic azides should always be handled with care. Avoid heating the solid material, and be mindful of potential decomposition when concentrating solutions at elevated temperatures.
Storage and Handling
-
Storage: For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is adequate. Some suppliers indicate that the DCHA salt form can be shipped at room temperature.[9][10]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. Avoid generating dust if handling the solid. Due to the azide functionality, avoid contact with strong acids (which can form explosive hydrazoic acid), strong oxidizing agents, and heavy metals.
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, DCM, DMSO)
-
Small vials or test tubes
-
Vortex mixer
-
Microbalance
Procedure:
-
Weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Add 100 µL of the test solvent to the vial.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 100 µL of the solvent and repeat steps 3 and 4 until the compound no longer fully dissolves or until a desired concentration is reached.
-
Record the observations as "Soluble," "Sparingly Soluble," or "Insoluble" at an estimated concentration.
Protocol for Thermal Stability Analysis (DSC/TGA)
This outlines a general procedure for evaluating the thermal stability of an organic azide using DSC and TGA.[7]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., nitrogen)
General DSC Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 300 °C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature (T_onset) and the enthalpy of the exothermic decomposition event.
General TGA Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with nitrogen.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: The TGA curve will show mass loss as a function of temperature. The onset of mass loss corresponds to the beginning of decomposition.
Visualizations
Logical Relationship of Molecular Components to Properties
Caption: Influence of molecular moieties on physicochemical properties.
Experimental Workflow for Solubility and Stability Assessment
Caption: General workflow for solubility and stability characterization.
References
- 1. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Strategic Advantage of Tyrosine PEGylation in Modern Peptide Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has become an indispensable tool in drug development, transforming promising peptide candidates into viable therapeutics. By enhancing solubility, extending circulating half-life, and reducing immunogenicity, PEGylation addresses many of the inherent limitations of peptide-based drugs. This technical guide provides a comprehensive overview of the synthesis, application, and characterization of PEGylated tyrosine derivatives in peptide synthesis. We delve into specific, tyrosine-targeted PEGylation chemistries, provide detailed experimental protocols for their implementation in solid-phase peptide synthesis (SPPS), and present quantitative data on the resulting improvements in peptide properties. Furthermore, we illustrate the application of these modified peptides in modulating critical signaling pathways and outline a typical workflow for their preclinical development.
Introduction: Why Target Tyrosine for PEGylation?
While PEGylation can be achieved through various functional groups on a peptide, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine, targeting the hydroxyl group of tyrosine offers unique advantages. The relatively low abundance and distinct chemical reactivity of tyrosine residues allow for more site-specific modifications, leading to a more homogeneous product with potentially preserved biological activity. This guide will focus on two primary methods for tyrosine-specific PEGylation: diazonium coupling and the "tyrosine-click" reaction.
Quantitative Impact of Tyrosine PEGylation on Peptide Properties
The conjugation of PEG to tyrosine residues can significantly enhance the physicochemical and pharmacokinetic properties of peptides. The following table summarizes the quantitative improvements observed in various studies.
| Property | Peptide/Derivative | Non-PEGylated Value | PEGylated Value | Fold Change | Reference |
| Solubility | Imatinib (Tyrosine Kinase Inhibitor) | Low aqueous solubility | Enhanced solubility with 5th gen PEGylated PPI dendrimer | Qualitatively enhanced | [1] |
| In Vivo Half-Life | Interferon alfa | 9 hours | 77 hours (with mPEG2-NHS 40 kDa) | ~8.5x increase | [2] |
| Therapeutic Peptides (General) | Minutes to hours | Can be extended to weeks | Significant increase | [2] | |
| Binding Affinity (IC50) | IL-6 Binding Peptide (PN-2519) | 0.4 nM | 0.6 nM (PEG20Br at pos. 29) | 1.5x decrease | [3] |
| Trastuzumab Fab Fragment | ~0.4 nM | ~0.8 nM (N-terminal PEG20 kDa) | 2x decrease | [4] | |
| Cytotoxicity (CC50) | Antimicrobial Peptide (LyeTx I-b) | < 10 µM (VERO cells) | > 100 µM (VERO cells) | >10x decrease | [5] |
Experimental Protocols
Synthesis of a PEGylated Tyrosine Derivative for SPPS
A common strategy for incorporating PEGylated tyrosine into a peptide is to use a pre-formed Fmoc-protected PEGylated tyrosine amino acid (Fmoc-Tyr(PEG)-OH) during solid-phase peptide synthesis (SPPS).
Protocol: Coupling of Fmoc-Tyr(PEG)-OH during Fmoc-SPPS
This protocol assumes a standard manual or automated Fmoc-SPPS workflow.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) to which the preceding amino acid sequence has been attached. Swell the resin in dimethylformamide (DMF) for at least 1 hour.[6]
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5-7 times).[7][8]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(PEG)-OH (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 5-10 minutes.[9][10]
-
Coupling Reaction: Add the activated Fmoc-Tyr(PEG)-OH solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the PEG chain.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.[11]
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the identity and purity of the final PEGylated peptide using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC.[12]
Tyrosine-Specific PEGylation via Diazonium Coupling
This method allows for the post-synthetic PEGylation of a purified peptide containing one or more tyrosine residues.
Protocol: Diazonium Salt-Mediated PEGylation of a Tyrosine-Containing Peptide
-
Preparation of Diazonium-Functionalized PEG:
-
Start with an amine-terminated PEG (e.g., mPEG-NH2).
-
Dissolve the mPEG-NH2 in 2 M HCl and cool in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the temperature at 0-5 °C.
-
The resulting diazonium salt-terminated PEG should be used immediately without purification due to its instability.[13][14]
-
-
Peptide Solution Preparation: Dissolve the tyrosine-containing peptide in a suitable buffer, such as 0.1 M borate (B1201080) buffer, at a pH of 8.5-9.0.[14]
-
Coupling Reaction: Add the freshly prepared diazonium salt-terminated PEG solution to the peptide solution. The reaction is typically carried out at 4 °C with gentle stirring for 30 minutes to several hours.[11][14] The reaction pH is critical for selectivity towards tyrosine over other residues like histidine.[11]
-
Quenching: Quench the reaction by adding a scavenger, such as a solution of tyrosine or another phenol-containing compound.
-
Purification: Purify the PEGylated peptide from the reaction mixture using size-exclusion chromatography (SEC) or RP-HPLC to remove unreacted peptide, excess PEG, and byproducts.[2]
-
Characterization: Analyze the purified product by SDS-PAGE, which will show a significant increase in apparent molecular weight for the PEGylated peptide, and confirm the structure by mass spectrometry and NMR spectroscopy.
Visualizing Workflows and Pathways
Preclinical Development Workflow for a PEGylated Peptide Therapeutic
The development of a PEGylated peptide therapeutic follows a structured preclinical path to ensure safety and efficacy before entering clinical trials. This workflow integrates synthesis, characterization, and a series of in vitro and in vivo studies.
Caption: Preclinical development workflow for PEGylated peptide therapeutics.
Modulation of the EGFR Signaling Pathway by a PEGylated Tyr-Containing Peptide
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival.[15] Overexpression of EGFR is common in many cancers.[15] PEGylated peptides containing tyrosine can be designed to target EGFR, potentially blocking its activation and subsequent signaling.
Caption: Inhibition of EGFR signaling by a PEGylated tyrosine-containing peptide.
Conclusion
The site-specific PEGylation of tyrosine residues represents a sophisticated and powerful strategy in the synthesis of therapeutic peptides. By leveraging the unique chemistry of tyrosine, researchers can produce more homogeneous and well-defined PEG-peptide conjugates. The methodologies outlined in this guide, from the incorporation of PEGylated tyrosine derivatives during SPPS to post-synthetic modifications, provide a robust toolkit for enhancing the therapeutic potential of peptides. The quantitative data clearly demonstrates the significant improvements in solubility, stability, and in vivo half-life that can be achieved, albeit sometimes with a modest trade-off in binding affinity. As our understanding of peptide-based therapeutics and their interaction with biological systems deepens, the strategic application of tyrosine PEGylation will undoubtedly play an increasingly critical role in the development of next-generation medicines.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. peptide.com [peptide.com]
- 7. Novel Cyclic Peptides for Targeting EGFR and EGRvIII Mutation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct peptide bioconjugation/PEGylation at tyrosine with linear and branched polymeric diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Utility of the Boc Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. Among the arsenal (B13267) of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS). The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino function of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. This technical guide provides a comprehensive exploration of the Boc protecting group, detailing its chemical properties, mechanisms of action, and application in peptide synthesis.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS employs the Boc group for temporary Nα-protection and benzyl-based groups for the semi-permanent protection of amino acid side chains.[1][2] While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has gained considerable popularity due to its milder deprotection conditions, the Boc strategy offers distinct advantages in specific applications, such as the synthesis of hydrophobic or long and aggregation-prone peptides.[1][3]
Chemical Properties and Mechanism of Action
The Boc group is introduced onto the α-amino group of an amino acid through a nucleophilic acyl substitution reaction, typically using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[4][5] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride, often in the presence of a base.[1][6] This forms a stable carbamate, effectively rendering the Nα-amino group unreactive towards subsequent coupling reactions.
Deprotection, or the removal of the Boc group, is achieved under acidic conditions.[6][7] Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the Boc group.[8] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the fragmentation of the protecting group into a stable tert-butyl cation and an unstable carbamic acid.[6] The carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[6] The liberated tert-butyl cation can potentially lead to side reactions, which can be mitigated by the use of scavengers.[2][8]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by various factors, including the choice of reagents, solvents, and the specific amino acid sequence. The following tables summarize key quantitative data related to the Boc strategy.
| Parameter | Condition | Result | Reference(s) |
| Deprotection Reagent | 50% TFA in Dichloromethane (B109758) (DCM) | Standard condition for Boc removal in SPPS. | [2][9] |
| Neat TFA | Can be used, but may lead to increased side reactions. | [9] | |
| Deprotection Kinetics | HCl-catalyzed in toluene/propan-2-ol | Exhibits a second-order dependence on HCl concentration. | [10][11][12] |
| TFA-catalyzed | Can show an inverse kinetic dependence on trifluoroacetate (B77799) concentration. | [10][12] | |
| Side Reaction Prevention | Addition of 0.5% dithioethane (DTE) | Scavenges tert-butyl cations, preventing modification of Trp, Cys, or Met. | [2] |
Experimental Protocols
Boc Protection of an Amino Acid
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH))[7]
-
Solvent (e.g., tetrahydrofuran (B95107) (THF) or a mixture of water and a miscible organic solvent)
Procedure:
-
Dissolve the amino acid in the chosen solvent system.
-
Add the base to the solution to deprotonate the amino group.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the Boc-protected amino acid with an organic solvent.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the product.
-
If necessary, purify the product by column chromatography.[6]
Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry
This protocol outlines a single coupling cycle in Boc-SPPS.
Resin Preparation:
-
Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.[9][13]
Deprotection Step:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc group.[9] When cysteine, methionine, or tryptophan are present, 0.5% dithioethane (DTE) should be added to the TFA solution as a scavenger.[2][9]
-
Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc group byproducts.
Neutralization Step:
-
Wash the resin with an alcohol, such as isopropanol (B130326) (IPA), and then with DCM.[9]
-
Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, for several minutes.[2]
-
Wash the resin extensively with DCM to remove the excess base and its salt.
Coupling Step:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) or HBTU/HATU) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation. The progress can be monitored using a qualitative test like the ninhydrin (B49086) test.
-
Filter the resin and wash it thoroughly with DCM and other solvents to remove excess reagents and byproducts.
Repeat:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA)[14]
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
Procedure (using HF): Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the reaction vessel to trap the benzyl (B1604629) and other side-chain protecting group cations that are liberated during cleavage.
-
Cool the reaction vessel in an ice bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for the recommended time (typically 1 hour).
-
Remove the HF by vacuum evaporation.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate thoroughly with cold ether to remove the scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using techniques such as high-performance liquid chromatography (HPLC).
Visualizing the Boc-SPPS Workflow and Mechanisms
To better illustrate the core concepts of Boc-based peptide synthesis, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Boc protection of an amino acid.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Workflow of a single cycle in Boc-SPPS.
Conclusion
The tert-butyloxycarbonyl protecting group, a foundational tool in peptide chemistry, continues to be a valuable and often indispensable component of the synthetic chemist's toolkit. Its unique properties and well-established protocols offer robust solutions for the synthesis of a wide range of peptides. While the advent of Fmoc chemistry has provided a milder alternative, the Boc strategy remains superior for certain challenging sequences, particularly those prone to aggregation or containing specific sensitive residues. A thorough understanding of the mechanisms, quantitative aspects, and experimental protocols associated with Boc protection is essential for researchers and professionals engaged in peptide synthesis and drug development, enabling them to make informed decisions and optimize their synthetic strategies for successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Click Chemistry Utilizing Boc-L-Tyr(PEG(3)-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science with its robust, efficient, and bioorthogonal reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone "click" reactions, enabling the precise formation of stable triazole linkages.[1][2] Boc-L-Tyr(PEG(3)-N3)-OH is a versatile reagent featuring a Boc-protected tyrosine, a flexible PEG linker, and a terminal azide (B81097) group, making it an ideal building block for introducing this functionality into peptides and other molecules.[3][4][5] The PEG spacer enhances solubility and reduces steric hindrance, while the azide moiety allows for subsequent conjugation to alkyne-containing molecules via click chemistry.[6]
This document provides detailed protocols for the application of this compound in two primary click chemistry methodologies: CuAAC and SPAAC. It also presents an exemplary workflow for the site-specific modification of biomolecules, a critical technique in the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Key Applications
-
Peptide Modification and Labeling: Introduction of handles for subsequent conjugation of imaging agents, small molecule drugs, or other labels.
-
Antibody-Drug Conjugate (ADC) Development: Site-specific incorporation into antibodies allows for the precise attachment of cytotoxic payloads, leading to homogeneous and potent ADCs.[7][8][]
-
PROTACs and Molecular Glues: Synthesis of bifunctional molecules for targeted protein degradation.
-
Materials Science: Functionalization of surfaces and polymers.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for click chemistry reactions involving an azide-functionalized molecule like this compound. Actual results may vary based on the specific alkyne-containing substrate and experimental conditions.
Table 1: Representative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Typical Yield | Reference |
| Reactants | Azide (1.0 equiv), Alkyne (1.0-1.2 equiv) | >90% | |
| Catalyst | CuSO₄ (0.1-0.5 equiv) | ||
| Reducing Agent | Sodium Ascorbate (B8700270) (0.2-1.0 equiv) | ||
| Ligand (optional) | THPTA or TBTA (0.1-0.5 equiv) | ||
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | ||
| Temperature | Room Temperature | ||
| Reaction Time | 1-12 hours |
Table 2: Representative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Condition | Typical Yield | Reference |
| Reactants | Azide (1.0 equiv), Strained Alkyne (e.g., DBCO, BCN) (1.5-3.0 equiv) | >90% | [10] |
| Catalyst | None | [10] | |
| Solvent | Aqueous buffers (e.g., PBS), DMSO | [10] | |
| Temperature | Room Temperature or 37°C | [10] | |
| Reaction Time | 1-24 hours | [10] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to a peptide or small molecule functionalized with this compound.
Materials:
-
Azide-functionalized molecule (e.g., peptide containing this compound)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biomolecules)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and water, or Dimethylformamide (DMF)
Procedure:
-
Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-containing molecule (1.1 equivalents) in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
In a separate tube, prepare the catalyst premix. For example, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.
-
Add the sodium ascorbate solution to the reaction mixture (final concentration of ~5 equivalents).
-
Add the CuSO₄ solution (or the CuSO₄/ligand premix) to the reaction mixture to a final concentration of 1 equivalent.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Upon completion, the product can be purified by reverse-phase HPLC.
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for conjugations involving sensitive biomolecules or for applications in living systems.[10]
Materials:
-
Azide-functionalized molecule (e.g., antibody containing an unnatural amino acid analogous to this compound)
-
Strained alkyne-containing molecule (e.g., DBCO-drug conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving hydrophobic molecules
Procedure:
-
Dissolve the azide-functionalized biomolecule in PBS buffer.
-
Prepare a stock solution of the strained alkyne-containing molecule in DMSO.
-
Add the strained alkyne stock solution to the biomolecule solution. A 2-4 fold molar excess of the strained alkyne is a typical starting point. The final DMSO concentration should be kept below 5% (v/v) to maintain protein stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. For some reactive strained alkynes, incubation for 2 hours at room temperature may be sufficient.
-
Monitor the reaction progress by SDS-PAGE or LC-MS.
-
Purify the conjugated product using appropriate chromatography methods, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.
Mandatory Visualizations
Experimental Workflow: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a general workflow for the production of a site-specific ADC using an azide-functionalized unnatural amino acid and SPAAC chemistry.
Caption: Workflow for site-specific ADC synthesis using SPAAC.
Signaling Pathway: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The diagram below outlines the generally accepted catalytic cycle for the CuAAC reaction.
Caption: Catalytic cycle of the CuAAC reaction.
References
- 1. A synthetic approach to ‘click’ neoglycoprotein analogues of EPO employing one-pot native chemical ligation and CuAAC chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC-L-Tyrosine(3978-80-1) 13C NMR [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-L-Tyr(PEG(3)-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][3][4][5] The use of Boc-L-Tyr(PEG(3)-N3)-OH, an azide-functionalized amino acid derivative with a polyethylene (B3416737) glycol (PEG) spacer, offers a versatile building block for a variety of applications in drug discovery, bioconjugation, and materials science.[6][7][8][9] The Boc protecting group allows for controlled peptide synthesis, while the PEG linker enhances solubility and reduces steric hindrance. This document provides detailed application notes and protocols for the use of this compound in CuAAC reactions.
Applications
The unique properties of this compound make it a valuable reagent for several advanced applications:
-
Peptide and Protein Modification: Site-specific modification of proteins and peptides containing alkyne functionalities to introduce labels, drugs, or other moieties.
-
Antibody-Drug Conjugates (ADCs): As a component of ADC linkers, connecting cytotoxic drugs to antibodies for targeted cancer therapy.[10] The triazole linkage is highly stable, and the PEG component can improve the pharmacokinetic properties of the ADC.
-
Drug Discovery and Development: Rapid synthesis of compound libraries for high-throughput screening by linking various alkyne-containing fragments to the tyrosine scaffold.[11][12]
-
Biomaterials Science: Functionalization of surfaces and polymers to create biocompatible materials with specific biological activities.
-
Fluorescent Probes and Sensors: Development of targeted fluorescent probes for imaging and sensing applications in biological systems.[]
Key Reaction Parameters and Optimization
Successful CuAAC reactions depend on several critical parameters. The following table summarizes typical starting conditions and ranges for optimization.
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Copper(I) Source | CuI, CuSO4/Reducing Agent | CuSO4/Reducing Agent |
| Copper Concentration | 1-5 mol% | 0.1-1 mM |
| Ligand | TBTA, THPTA | THPTA (water-soluble) |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 |
| Reducing Agent | Sodium Ascorbate (B8700270) | Sodium Ascorbate |
| Reducing Agent Conc. | 5-10 mol% | 5-50 equivalents (to azide) or 5 mM |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent |
| Solvent | t-BuOH/H2O, DMF, DMSO | Aqueous buffers (e.g., PBS) |
| Temperature | Room Temperature to 110 °C | Room Temperature |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes |
| Typical Yields | >90% | Near-quantitative |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Small Alkyne-Containing Molecule
This protocol describes a general method for the reaction of this compound with a generic alkyne-containing small molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-butanol/water, DMF, or DMSO)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 1 M in water). Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.
-
If using an inert atmosphere, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the copper(I)-ligand complex.
-
-
Reaction Initiation:
-
Add the premixed CuSO4/THPTA solution to the reaction mixture (typically 1-5 mol% copper relative to the limiting reagent).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Bioconjugation of an Alkyne-Labeled Protein
This protocol provides a general method for conjugating this compound to an alkyne-modified protein in an aqueous buffer.
Materials:
-
Alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Centrifugal filters for buffer exchange and purification
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water. It is crucial to prepare the sodium ascorbate solution fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-labeled protein solution.
-
Add this compound to the protein solution. A molar excess of the azide (e.g., 10-50 equivalents) is typically used to drive the reaction to completion.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[10]
-
-
Conjugation Reaction:
-
Add the CuSO4/THPTA complex to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the conjugation by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst by buffer exchange using a centrifugal filter with an appropriate molecular weight cutoff.
-
Alternatively, size-exclusion chromatography can be used for purification.
-
-
Analysis:
-
Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axispharm.com [axispharm.com]
- 11. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful bioorthogonal chemistry tool. It includes detailed application notes, quantitative data for experimental design, and step-by-step protocols for key applications in biological and therapeutic research.
Introduction to SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2] This metal-free nature makes SPAAC ideal for a wide range of applications in living systems, including biomolecule labeling, in vivo imaging, and the development of targeted therapeutics.[][4]
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst eliminates concerns about cellular toxicity, making it suitable for live-cell and in-vivo studies.[2][4]
-
High Specificity: Azides and cyclooctynes are bioorthogonal functional groups that do not react with native biological molecules, ensuring highly specific labeling.[1][]
-
Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (temperature and pH), preserving the function of sensitive biomolecules.[4]
-
Versatility: This chemistry has been successfully applied across various fields, including proteomics, drug delivery, materials science, and molecular imaging.[][5]
Quantitative Data for Experimental Design
The choice of cyclooctyne is critical as it significantly influences the reaction kinetics. The following tables summarize the second-order rate constants for commonly used cyclooctynes and provide a general comparison with the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~1.0 | High reactivity, widely used for biomolecule labeling and imaging.[2][5] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 1.0 | Fast kinetics, often used for protein labeling and nanoparticle functionalization.[2][5] |
| DIBO | DIBO | ~0.3 | Versatile and biocompatible, suitable for cell surface labeling and protein modification.[5] |
| Difluorinated cyclooctyne | DIFO | Varies | Biocompatible, often used in drug discovery and live-cell imaging.[5] |
| Biarylazacyclooctynone | BARAC | Highly reactive | Extremely reactive, suitable for in vivo imaging and sensitive biological environments.[5] |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[6]
Table 2: General Comparison of SPAAC and CuAAC
| Parameter | Strain-Promoted (SPAAC) | Copper-Catalyzed (CuAAC) |
| Second-Order Rate Constant | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[7] | 10² - 10³ M⁻¹s⁻¹[7] |
| Typical Reaction Time | 1 to 12 hours (can be longer for less reactive alkynes)[7] | 30 minutes to a few hours[7] |
| Biocompatibility | Excellent, widely used for in vivo applications[7] | Limited by copper toxicity[7] |
| Regioselectivity | Mixture of 1,4 and 1,5 regioisomers[7] | Exclusively 1,4-disubstituted triazole[7] |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows can aid in the design and execution of SPAAC-based experiments. The following diagrams, generated using Graphviz, illustrate common applications.
Diagram 1: General Workflow for Live-Cell Protein Labeling using SPAAC
Caption: Workflow for labeling cellular proteins with SPAAC.
Diagram 2: Targeted Drug Delivery using SPAAC
Caption: Strategy for targeted drug delivery via in vivo SPAAC.
Application Notes and Protocols
Application 1: Metabolic Labeling of Newly Synthesized Proteins
Principle: This technique allows for the visualization and identification of proteins synthesized within a specific timeframe. Cells are cultured with an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[8] AHA is incorporated into newly synthesized proteins by the cellular translational machinery.[9] These azide-modified proteins can then be tagged with a cyclooctyne-containing probe (e.g., a fluorophore or biotin) via SPAAC for subsequent analysis.[9][10]
Protocol: Fluorescent Labeling of Nascent Proteins in Cultured Cells
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour at 37°C to deplete intracellular methionine stores.[1]
-
AHA Labeling ("Pulse"): Replace the medium with methionine-free medium supplemented with 25-50 µM AHA. Incubate for 1-4 hours at 37°C. The optimal concentration and duration may need to be determined empirically for your cell type.[1][10]
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS to remove unincorporated AHA.
-
Add complete culture medium containing the cyclooctyne-fluorophore (e.g., 10-20 µM DBCO-488).
-
Incubate for 30-60 minutes at 37°C, protected from light.[1]
-
-
Washing and Fixation:
-
Wash the cells three times with warm PBS to remove the unreacted cyclooctyne probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Staining (Optional):
-
If visualizing intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Incubate with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
-
Imaging: Wash the cells with PBS and image using fluorescence microscopy.
Application 2: Site-Specific Labeling of Cell Surface Proteins
Principle: Genetic code expansion technology allows for the site-specific incorporation of a non-canonical amino acid (ncAA) containing an azide or cyclooctyne handle into a protein of interest at a predetermined site.[11] This is achieved by introducing a unique codon (e.g., the amber stop codon, TAG) at the desired location in the gene and expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and incorporates the ncAA.[11] The protein, now displaying a bioorthogonal handle on its surface, can be specifically labeled with a complementary probe via SPAAC.[11]
Protocol: Labeling of a Cell Surface Receptor
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Transfection reagent.
-
Culture medium containing the ncAA (e.g., an azide-bearing amino acid).
-
Cyclooctyne-probe conjugate (e.g., BCN-biotin or DBCO-fluorophore).
-
PBS.
Procedure:
-
Transfection: Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
ncAA Incorporation: 24 hours post-transfection, replace the medium with fresh culture medium supplemented with the ncAA (typically 0.5-1 mM). Culture the cells for an additional 48 hours to allow for protein expression and incorporation of the ncAA.
-
SPAAC Labeling:
-
Gently wash the cells twice with cold PBS.
-
Incubate the cells with the cyclooctyne-probe (e.g., 25 µM BCN-biotin) in serum-free medium for 1 hour at 37°C or on ice to minimize endocytosis.
-
-
Washing: Wash the cells three times with cold PBS to remove the unreacted probe.
-
Analysis: The labeled cells can now be analyzed by various methods:
-
For biotin-labeled proteins: Lyse the cells, perform a streptavidin pulldown, and analyze by SDS-PAGE and Western blotting.
-
For fluorescently-labeled proteins: Analyze directly by flow cytometry or fluorescence microscopy.[1]
-
Application 3: Protein Half-Life Determination (SPAAC Pulse-Chase)
Principle: This method is an adaptation of the classic pulse-chase experiment to measure protein turnover rates.[10] Cells are first "pulsed" with AHA to label all newly synthesized proteins. Then, the AHA-containing medium is replaced with a "chase" medium containing an excess of normal methionine.[10] This prevents further incorporation of AHA. Over time, the AHA-labeled proteins will be degraded. By collecting cell lysates at different time points during the chase, conjugating a probe to the remaining AHA-labeled proteins via SPAAC, and quantifying the signal of a specific protein (e.g., after immunoprecipitation), its degradation rate (half-life) can be determined.[10]
Protocol: SPAAC Pulse-Chase for Protein Half-Life
Materials:
-
Cultured cells
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium (containing a high concentration of methionine, e.g., 2 mM)
-
Cell lysis buffer
-
Antibody against the protein of interest
-
Protein A/G beads for immunoprecipitation
-
Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)
-
Streptavidin-HRP conjugate and ECL reagents for Western blotting
Procedure:
-
Pulse Labeling:
-
Chase:
-
Remove the AHA-containing medium, wash the cells once with PBS.
-
Add complete medium containing a high concentration of methionine (the "chase" medium).[1]
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Immunoprecipitation (IP):
-
Lyse the cells at each time point with an appropriate lysis buffer.
-
Clarify the lysates by centrifugation.
-
Perform immunoprecipitation for your protein of interest using a specific antibody and Protein A/G beads.
-
-
SPAAC Reaction on Beads:
-
Wash the IP beads thoroughly.
-
Resuspend the beads in a reaction buffer containing the cyclooctyne-biotin conjugate (e.g., 100 µM DIBO-biotin).
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Analysis:
-
Wash the beads to remove the unreacted probe.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a streptavidin-HRP conjugate and detect the biotinylated (i.e., AHA-labeled) protein of interest using an ECL substrate.
-
Quantify the band intensity at each time point to determine the protein's half-life.
-
Concluding Remarks
SPAAC has become an indispensable tool in chemical biology and drug development. Its bioorthogonality and biocompatibility allow for the precise chemical modification of biomolecules in their native environment. The protocols and data presented here provide a foundation for researchers to design and implement SPAAC-based strategies to investigate complex biological processes and develop novel therapeutic and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. What is SPAAC? | AxisPharm [axispharm.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Incorporating Boc-L-Tyr(PEG(3)-N3)-OH into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the azide-functionalized, PEGylated amino acid Boc-L-Tyr(PEG(3)-N3)-OH into peptides using Boc-based solid-phase peptide synthesis (SPPS). The protocols cover the entire workflow, from coupling and cleavage to post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction
This compound is a valuable building block for the synthesis of modified peptides. The incorporation of a triethylene glycol (PEG(3)) linker enhances solubility and can improve the pharmacokinetic properties of the final peptide conjugate. The terminal azide (B81097) (N3) group serves as a chemical handle for the site-specific introduction of a wide array of functionalities, such as reporter molecules, imaging agents, or cytotoxic payloads for antibody-drug conjugates (ADCs), through highly efficient and orthogonal click chemistry reactions.
This document outlines the key considerations and provides detailed protocols for the use of this compound in a research and drug development setting.
Data Presentation
The successful incorporation and modification of a peptide with this compound can be assessed through various analytical techniques. Below is a summary of typical quantitative data obtained during the synthesis and analysis of a model peptide containing this modified amino acid.
| Parameter | Typical Value/Result | Method of Analysis |
| Coupling Efficiency of this compound | >98% | Kaiser Test (Ninhydrin Test) |
| Purity of Crude Peptide after Cleavage | 75-85% | RP-HPLC (220 nm) |
| Purity of Peptide after Purification | >95% | RP-HPLC (220 nm) |
| Identity Confirmation of Azide-Peptide | Expected mass observed | Mass Spectrometry (ESI-MS) |
| Purity of "Clicked" Peptide Conjugate | >90% | RP-HPLC (220 nm) |
| Identity Confirmation of "Clicked" Peptide | Expected mass of the conjugate observed | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Boc-SPPS.
Protocol for Coupling this compound
This protocol is for a standard 0.1 mmol scale synthesis on a suitable resin (e.g., Merrifield or PAM resin).
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes, then wash with DMF (3 x 5 mL).
-
In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF.
-
Add the dissolved amino acid mixture to the resin.
-
Add DIEA to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive after 4 hours, a recoupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Proceed with the next deprotection and coupling cycle if required.
Protocol for Cleavage and Deprotection
Important Consideration: The azide group can be sensitive to reduction by certain scavengers, particularly those containing thiols, during acidic cleavage. Therefore, the choice of cleavage cocktail is critical to preserve the azide functionality.
Recommended Cleavage Cocktail (to preserve azide):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the dried peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Place the dry resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and reduce the volume of TFA under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
Post-Synthetic Modification: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for performing the click reaction on the resin-bound peptide.
Reagents:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule (e.g., a fluorescent dye, 5 equivalents)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1 equivalent)
-
N,N-Diisopropylethylamine (DIEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the azide-functionalized peptide-resin in DMF.
-
In a separate vial, dissolve the alkyne-containing molecule and CuBr in DMF.
-
Add the alkyne/copper solution to the resin.
-
Add DIEA to the reaction mixture.
-
Agitate the reaction at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove excess reagents and copper.
-
Proceed with the cleavage and deprotection protocol as described above.
Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: 220 nm and 280 nm
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Analysis: Confirm the molecular weight of the crude and purified azide-peptide, as well as the final "clicked" conjugate. The PEG linker will result in a characteristic mass increase.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from the PEG chain. | Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a double coupling. |
| Low Yield of Azide-Peptide after Cleavage | Reduction of the azide group. | Ensure the use of a thiol-free cleavage cocktail. Use TIS as the primary scavenger. |
| Broad Peaks in HPLC | Peptide aggregation, polydispersity of the PEG linker in the starting material. | Optimize HPLC conditions (e.g., temperature, gradient). Ensure high purity of the starting this compound. |
| Incomplete Click Reaction | Inefficient copper catalysis. | Use a freshly prepared Cu(I) source or add a reducing agent like sodium ascorbate. Ensure all reagents are of high purity. |
Conclusion
The incorporation of this compound into peptides via Boc-SPPS is a robust method for the site-specific introduction of an azide functionality. Careful selection of coupling and cleavage conditions is essential for achieving high yields and purity. The resulting azide-modified peptides are versatile intermediates for the synthesis of complex peptide conjugates through click chemistry, enabling a wide range of applications in research and drug development.
Application Notes: Bioconjugation Using PEGylated Amino Acids
Introduction
PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) polymer chains to molecules, most notably proteins, peptides, and amino acids.[][2] This process is a cornerstone in the pharmaceutical and biotechnology industries for enhancing the therapeutic properties of biomolecules.[] By conjugating PEG to amino acid residues on the surface of a protein or peptide, the resulting molecule often exhibits significantly improved pharmacological characteristics.[3]
The addition of a PEG chain can increase the hydrodynamic size of the molecule, which extends its circulatory half-life by reducing kidney clearance.[4][5] Furthermore, PEGylation can enhance solubility, particularly for molecules with hydrophobic amino acids, and improve stability by protecting against enzymatic degradation.[3][][7] The hydrophilic and flexible nature of PEG can also shield the biomolecule from the host's immune system, thereby reducing its immunogenicity and antigenicity.[][4] These advantages make PEGylation a critical tool in drug development, transforming promising molecules into viable therapeutic agents.[3]
Key Applications and Benefits:
-
Enhanced Pharmacokinetics : Increases the in-vivo half-life of therapeutics, leading to reduced dosing frequency.[][4]
-
Improved Drug Delivery : Can be used to deliver pharmaceuticals to specific locations within the body, minimizing side effects.[][]
-
Reduced Immunogenicity : The PEG chain masks the biomolecule, making it less likely to be recognized as foreign by the immune system.[][]
-
Increased Solubility and Stability : Improves the solubility of hydrophobic molecules and protects them from enzymatic degradation.[][]
-
Protein and Peptide Modification : A primary application is the development of protein-based therapeutics with improved stability and solubility.[]
Bioconjugation Techniques and Chemistries
The selection of a PEGylation strategy depends on the available functional groups on the target molecule (e.g., protein, peptide) and the desired degree of specificity. The most common approaches target the side chains of specific amino acids.
1. Amine-Reactive PEGylation (Targeting Lysine (B10760008) & N-Terminus)
This is the most common method due to the abundance of lysine residues and the N-terminal alpha-amine on the surface of most proteins.[4]
-
N-Hydroxysuccinimide (NHS) Esters : PEG-NHS esters react with primary amines under mild conditions (typically pH 7-9) to form stable and irreversible amide bonds.[][][8] The reaction is efficient, but because proteins often have multiple lysine residues, it can result in a heterogeneous mixture of PEGylated species.[5]
-
Reductive Alkylation : This site-specific method often targets the N-terminal amine. A PEG-aldehyde derivative reacts with the amine under mild acidic conditions to form a Schiff base, which is then reduced to a stable secondary amine linkage.[2][4] This strategy was used in the development of Neulasta® (PEG-G-CSF).[4]
-
pH Control for Selectivity : The N-terminal α-amino group generally has a lower pKa (~7.8) than the ε-amino group of lysine (~10.5).[9] By performing the reaction at a lower pH (around 7), conjugation can be directed preferentially to the N-terminus.[2][9]
2. Thiol-Reactive PEGylation (Targeting Cysteine)
This method offers high specificity because free cysteine residues are relatively rare in proteins.[10]
-
Maleimide (B117702) Chemistry : A PEG-maleimide derivative reacts specifically with the thiol group (sulfhydryl) of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[][9][10] If a protein lacks a free cysteine, one can be introduced at a specific site using genetic engineering, allowing for precise, site-specific PEGylation.[10]
3. Enzymatic PEGylation
Enzymatic methods provide exceptional site-specificity, as the enzyme recognizes and modifies a specific amino acid or sequence.
-
Transglutaminase (TGase) : TGase catalyzes an acyl transfer reaction between the γ-carboxamide group of a glutamine residue and a primary amine, such as a PEG-amine.[4] This allows for highly specific conjugation at glutamine residues.[4]
4. Other Site-Specific Methods
-
Click Chemistry : This powerful tool uses bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to create stable linkages. It requires the incorporation of a non-natural amino acid with an azide (B81097) or alkyne group into the protein.[4]
-
Unnatural Amino Acids (UAA) : Proteins can be engineered to include UAAs containing unique functional groups (e.g., ketones, azides).[2] These groups serve as chemical handles for specific conjugation with a correspondingly activated PEG molecule, ensuring a homogenous product.[2][10]
Caption: Common bioconjugation strategies targeting specific amino acid residues.
Experimental Protocols
The following are generalized protocols for common PEGylation reactions. Optimization is critical and will depend on the specific properties of the protein or peptide being modified.[9]
Protocol 1: Amine PEGylation of a Protein using a PEG-NHS Ester
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a model protein, such as Bovine Serum Albumin (BSA).[8]
Materials:
-
Protein (e.g., BSA)
-
Activated PEG-NHS ester (e.g., Y-NHS-40K)[11]
-
Amine-free buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.0[8][11]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[8][11]
-
Quenching buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0[8]
-
Reaction tubes and magnetic stirrer
Procedure:
-
Protein Preparation : Prepare a 2-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.[8][11] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.[11]
-
PEG Reagent Preparation : Allow the PEG-NHS ester container to warm to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[8][11]
-
PEGylation Reaction :
-
Calculate the required amount of PEG-NHS ester. A starting point is a 5- to 10-fold molar excess of PEG to protein.[9][11]
-
Slowly add the dissolved PEG reagent to the stirring protein solution.[11]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[8][11] The optimal time may vary.
-
-
Reaction Quenching : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[8] This will consume any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
Purification and Analysis :
-
Remove unreacted PEG and byproducts using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEC).
-
Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight and HPLC to assess purity.[9]
-
Use MALDI-TOF mass spectrometry to confirm the degree of PEGylation.[8]
-
Caption: Workflow for a typical amine-reactive PEGylation experiment.
Protocol 2: Thiol PEGylation of a Peptide using a PEG-Maleimide
This protocol is for the site-specific conjugation of a PEG-Maleimide to a cysteine-containing peptide or protein.[9]
Materials:
-
Cysteine-containing peptide/protein
-
PEG-Maleimide reagent
-
Reaction Buffer: Phosphate buffer (pH 6.5-7.5) containing EDTA (1-10 mM) to prevent disulfide bond formation.[9]
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: Small molecule thiol (e.g., L-cysteine or β-mercaptoethanol).[9]
Procedure:
-
Peptide Preparation : Dissolve the peptide in the reaction buffer.
-
Reduction of Disulfides (if necessary) : If the peptide contains disulfide bonds, they must first be reduced. Incubate the peptide with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed via buffer exchange before proceeding.
-
PEG Reagent Preparation : Prepare a stock solution of PEG-Maleimide in the reaction buffer immediately before use, as the maleimide group can hydrolyze over time.[9]
-
PEGylation Reaction :
-
Reaction Quenching : Add a quenching solution (e.g., L-cysteine) in molar excess to the PEG-Maleimide to react with any unreacted maleimide groups.[9] Incubate for 30 minutes.
-
Purification and Analysis : Purify the PEGylated peptide from unreacted components using RP-HPLC. Confirm the final product identity and purity using LC-MS.
Caption: Workflow for a thiol-reactive PEGylation experiment.
Data Presentation: Optimization of PEGylation Reactions
Achieving a high yield of the desired PEGylated product (e.g., mono-PEGylated vs. multi-PEGylated) requires careful optimization of several reaction parameters.[9] The optimal conditions represent a balance between maximizing the yield of the desired species and minimizing byproducts.[9]
| Parameter | Effect on Reaction | Considerations for Optimization |
| PEG:Protein Molar Ratio | A primary determinant of the degree of PEGylation. Higher ratios increase the likelihood of multi-PEGylated species.[9] | Start with a 2:1 to 10:1 molar ratio and analyze the product distribution. The optimal ratio is often a compromise between maximizing the desired species and minimizing byproducts.[9] |
| pH | Affects the reactivity of target amino acid residues. Lysine ε-amino groups (pKa ~10.5) are more reactive at higher pH, while the N-terminal α-amino group (pKa ~7.8) is more reactive at neutral pH. Thiol-maleimide reactions are optimal at pH 6.5-7.5.[9] | For amine PEGylation, test a range from pH 7.0 to 9.0. Lower pH can favor N-terminal modification. For thiol PEGylation, maintain pH below 7.5 to minimize side reactions.[9] |
| Protein Concentration | Higher concentrations can increase reaction rates but may also lead to aggregation or intermolecular cross-linking. | A typical starting range is 1-10 mg/mL. The optimal concentration depends on the protein's solubility and stability. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to protein degradation or instability. | Reactions are commonly performed at 4°C (slower, more controlled) or room temperature (faster). The choice depends on the stability of the protein. |
| Reaction Time | Longer incubation times lead to a higher degree of PEGylation but can also result in more side products or protein degradation. | Monitor the reaction over time using SDS-PAGE or HPLC to determine the point at which the desired product is maximized. Typical times range from 30 minutes to several hours.[9][12] |
| Buffer Composition | The buffer must be compatible with the chosen chemistry. For example, amine-containing buffers (e.g., Tris) must be avoided in NHS-ester reactions.[11] | Use phosphate, borate, or HEPES buffers for amine PEGylation. For thiol PEGylation, include a chelating agent like EDTA to prevent disulfide formation.[9] |
References
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. tandfonline.com [tandfonline.com]
- 7. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [jenkemusa.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Boc-L-Tyr(PEG(3)-N3)-OH in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents via a chemical linker. The design of this linker is critical, profoundly influencing the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index. Boc-L-Tyr(PEG(3)-N3)-OH is a specialized chemical tool designed for the site-specific construction of ADCs.
This molecule incorporates three key features:
-
A Boc-protected Tyrosine: This amino acid structure can be integrated into peptide-based linker systems.
-
A short PEG(3) spacer: The tri-polyethylene glycol unit is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation caused by hydrophobic payloads.[1][2]
-
A terminal Azide (N3) group: This functional group is a bioorthogonal handle for "click chemistry," enabling the precise and stable conjugation to an alkyne-modified antibody or payload.[3][]
The use of this compound facilitates the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for ensuring batch-to-batch reproducibility and a predictable safety profile.[5] This document provides detailed protocols and data relevant to the application of this linker in ADC development.
Data Presentation
While specific studies detailing the use of this compound are not publicly available, the following tables summarize representative data from ADCs constructed using similar short-chain PEG linkers and site-specific tyrosine conjugation methods. This data serves as a benchmark for expected performance.
Table 1: Representative Pharmacokinetic Parameters for ADCs with Varying PEG Linker Lengths Data is illustrative and compiled from studies on different ADCs to show general trends.[1]
| Linker Type | ADC Half-Life (t½, hours) | Plasma Clearance (mL/day/kg) | Area Under the Curve (AUC, µg·h/mL) |
| Non-PEGylated | 120 | 5.5 | 15,000 |
| Short PEG (e.g., PEG4) | 150 | 4.2 | 18,500 |
| Long PEG (e.g., PEG12) | 180 | 3.1 | 24,000 |
Table 2: In Vitro and In Vivo Performance of a Site-Specifically Conjugated ADC (Tyrosine) Data is conceptualized based on a study involving site-specific modification of tyrosine (Y296) on Trastuzumab with an MMAE payload.[6][7]
| Parameter | Metric | Value |
| Conjugation Efficiency | Site-Specific DAR | ~2.0 |
| In Vitro Cytotoxicity | IC50 against HER2+ cells (e.g., SK-BR-3) | 0.5 nM |
| IC50 against HER2- cells (e.g., Jurkat) | >1000 nM | |
| In Vivo Efficacy | Tumor Growth Inhibition (TGI) in Xenograft Model | 85% |
| Stability | Linker Stability in Plasma (7 days) | >95% remaining conjugated |
Key Experimental Workflows and Signaling Pathways
The fundamental principle behind ADCs is the targeted delivery of a cytotoxic payload to cancer cells. The process involves several key steps from administration to cell death.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
The construction of an ADC using this compound typically follows a site-specific conjugation strategy. Below is a representative workflow where an alkyne handle is first introduced onto the antibody, which then reacts with the azide-functionalized drug-linker complex.
Caption: Experimental workflow for site-specific ADC synthesis via Click Chemistry.
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Drug-Linker
This protocol describes the deprotection of this compound and its conjugation to a cytotoxic payload containing a carboxylic acid group (e.g., MMAE).
Materials:
-
This compound
-
Cytotoxic payload with a carboxyl group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC system for purification
Procedure:
-
Boc Deprotection: a. Dissolve this compound in a solution of 20% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. c. Evaporate the solvent under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting product is H-L-Tyr(PEG(3)-N3)-OH as a TFA salt.
-
Payload Activation: a. Dissolve the cytotoxic payload (1.2 equivalents) and Sulfo-NHS (1.5 equivalents) in anhydrous DMF. b. Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1 hour to form the NHS-ester of the payload.
-
Coupling Reaction: a. Dissolve the deprotected linker from step 1c in anhydrous DMF. b. Add DIPEA (3-4 equivalents) to neutralize the TFA salt. c. Add the activated payload solution from step 2b to the linker solution. d. Stir the reaction overnight at room temperature under a nitrogen atmosphere.
-
Purification: a. Purify the resulting drug-linker complex by reverse-phase HPLC to obtain the final product: Payload-Tyr(PEG(3)-N3)-OH. b. Lyophilize the pure fractions and characterize by LC-MS and NMR.
Protocol 2: Site-Specific Antibody Conjugation via SPAAC
This protocol details the conjugation of the azide-functionalized drug-linker to an antibody modified with an alkyne handle (e.g., DBCO).
Materials:
-
Alkyne-modified monoclonal antibody (e.g., DBCO-mAb) in a suitable buffer (e.g., PBS pH 7.4)
-
Azide-functionalized drug-linker from Protocol 1
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Preparation of Reagents: a. Prepare a 10 mM stock solution of the azide-functionalized drug-linker in anhydrous DMSO. b. Adjust the concentration of the DBCO-mAb to 5-10 mg/mL in cold PBS.
-
Conjugation Reaction: a. To the antibody solution, slowly add the drug-linker stock solution to achieve a 5-10 molar excess of the linker relative to the antibody. The final concentration of DMSO should not exceed 10% (v/v). b. Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours. The optimal conditions should be determined empirically.
-
Purification: a. Remove unreacted drug-linker and solvent by buffer exchange using a desalting column or tangential flow filtration into a formulation buffer (e.g., PBS or histidine buffer). b. For higher purity, perform SEC to remove any aggregates.
-
Characterization: a. Determine Drug-to-Antibody Ratio (DAR): i. Use HIC-HPLC to separate ADC species with different DARs. The increased hydrophobicity from the payload results in longer retention times, allowing for quantification of DAR0, DAR1, DAR2, etc. ii. Alternatively, use UV-Vis spectroscopy to measure absorbance at 280 nm (for protein) and at the payload's characteristic wavelength to calculate the DAR. b. Confirm Mass: Use LC-MS analysis of the intact or deglycosylated ADC to confirm the covalent attachment of the drug-linker and the final mass of the conjugate. c. Assess Aggregation: Use SEC to determine the percentage of high molecular weight species (aggregates).
Protocol 3: In Vitro Cytotoxicity Assay
Materials:
-
Target-positive (e.g., HER2+) and target-negative (e.g., HER2-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs and unconjugated antibody (control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in complete medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: a. Normalize the data to the untreated control wells. b. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Logical relationship of the core components of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site‐Selective Tyrosine Reaction for Antibody‐Cell Conjugation and Targeted Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling of Peptides with Azide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of peptides with fluorescent probes is a critical technique in modern biological research and drug development.[1] This methodology enables the visualization, tracking, and quantification of peptides in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[2][][4] Among the most robust and specific methods for fluorescently labeling peptides is the use of "click chemistry," which involves the reaction of an azide-modified peptide with an alkyne-functionalized fluorescent dye, or vice-versa.[1][][5]
This document provides detailed application notes and experimental protocols for the fluorescent labeling of peptides using azide (B81097) derivatives through two primary click chemistry techniques: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Method
Click chemistry describes a class of reactions that are highly efficient, selective, and biocompatible.[2][6][7] The core of this methodology in the context of peptide labeling is the formation of a stable triazole linkage between an azide and an alkyne.[6][8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of a terminal alkyne and an azide, resulting in a 1,4-disubstituted triazole.[7][9][10] CuAAC is known for its high reaction rates and yields.[7][11] However, the potential cytotoxicity of the copper catalyst can be a consideration for in vivo applications.[7][12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a cyclooctyne (B158145), a strained alkyne.[14][][16] The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding efficiently at physiological conditions without a catalyst.[][17] This makes SPAAC particularly well-suited for labeling biomolecules in living cells and organisms.[][18][19]
Visualization of Labeling Chemistries
Caption: Comparison of CuAAC and SPAAC reaction workflows.
Data Presentation
Table 1: Common Fluorescent Dyes with Azide Derivatives for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| FAM Azide | 495 | 520 | 0.90 | Most commonly used fluorescent dye for peptides; compatible with most fluorescence detection equipment.[2] |
| TAMRA Azide | 544 | 576 | 0.10 | Commonly used for bioconjugates, including fluorescent antibodies and oligonucleotide labeling.[2] |
| Cy3 Azide | 550 | 570 | - | Widely used in proteomics and for fluorescence detection techniques like flow cytometry and microscopy.[2] |
| Cy5 Azide | 650 | 670 | - | Popular for applications requiring near-infrared fluorescence, such as in vivo imaging.[2] |
| Alexa Fluor 488 Azide | 495 | 519 | - | Photostable and bright with good water solubility. |
| Alexa Fluor 555 Azide | 555 | 565 | - | Bright and photostable dye in the orange region of the spectrum.[] |
| Alexa Fluor 647 Azide | 650 | 668 | - | Bright and photostable dye in the far-red region, suitable for multiplexing.[] |
| Rhodamine-N3 | 544 | 576 | - | A versatile fluorescent dye for labeling biomolecules containing alkyne groups.[20] |
Table 2: Comparison of CuAAC and SPAAC for Peptide Labeling
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[9][10] | No catalyst is needed.[] |
| Reaction Rate | Generally faster than SPAAC.[12] | Rate is dependent on the specific cyclooctyne used.[14][21] |
| Biocompatibility | Copper catalyst can be toxic to living cells, though ligands can mitigate this.[12][13] | Highly bioorthogonal and suitable for live-cell and in-vivo labeling.[][17][18] |
| Reactants | Terminal alkyne and azide.[][6] | Cyclooctyne (or other strained alkyne) and azide.[14][] |
| Reaction Conditions | Aqueous buffers, wide pH range (4-11), room temperature.[6][7][9] | Physiological conditions (aqueous buffers, neutral pH, 37°C).[17] |
| Selectivity | Highly selective for azides and terminal alkynes.[9] | Highly selective for azides and cyclooctynes.[] |
| Yield | Typically quantitative (>95%).[7][9] | High, but can be slightly lower than CuAAC depending on the cyclooctyne. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of an Azide-Containing Peptide via CuAAC
This protocol details the labeling of a purified peptide containing an azide group with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized fluorescent dye (e.g., FAM-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water) (optional, but recommended for protecting biomolecules)[12][22]
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Dissolution: Dissolve the azide-containing peptide in degassed PBS to a final concentration of 1-5 mM. If solubility is an issue, a small amount of DMF or DMSO can be added.
-
Dye Preparation: Dissolve the alkyne-functionalized fluorescent dye in DMF or DMSO to create a 10-20 mM stock solution.
-
Reaction Setup: a. In a microcentrifuge tube, add the azide-peptide solution. b. Add the alkyne-dye stock solution to the peptide solution. A 1.5 to 3-fold molar excess of the dye over the peptide is recommended.[23] c. If using a ligand, add the THPTA solution to the reaction mixture to a final concentration of 1.25 mM.[22] d. Add the CuSO₄ solution to a final concentration of 0.25 mM.[22] e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[22]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the specific reactants.[9]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of glacial acetic acid or by proceeding directly to purification.[24]
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and catalyst using reverse-phase HPLC or size-exclusion chromatography.[1][24]
-
Analysis: Confirm the successful conjugation and purity of the labeled peptide using mass spectrometry and UV-Vis spectroscopy.
Caption: Step-by-step workflow for CuAAC labeling of peptides.
Protocol 2: Fluorescent Labeling of an Azide-Containing Peptide via SPAAC
This protocol outlines the labeling of a purified azide-containing peptide with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Azide-modified peptide
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Dissolution: Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mM. If necessary, use a minimal amount of a co-solvent like DMSO.
-
Dye Preparation: Dissolve the cyclooctyne-functionalized dye in DMSO to create a 10-20 mM stock solution.
-
Reaction Setup: a. In a microcentrifuge tube, combine the azide-peptide solution and the cyclooctyne-dye stock solution. A 1.5 to 2-fold molar excess of the dye is typically sufficient.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours, protected from light. Reaction completion time is dependent on the specific cyclooctyne used.[17]
-
Purification: Purify the fluorescently labeled peptide from the excess unreacted dye using reverse-phase HPLC or size-exclusion chromatography.
-
Analysis: Characterize the purified labeled peptide by mass spectrometry to confirm conjugation and by UV-Vis spectroscopy to determine the degree of labeling.
Caption: Step-by-step workflow for SPAAC labeling of peptides.
Applications of Fluorescently Labeled Peptides
Fluorescently labeled peptides are invaluable tools for a wide range of biological and biomedical research applications:
-
Cellular Imaging and Localization Studies: Labeled peptides can be used to visualize their uptake, distribution, and localization within cells and tissues using techniques like confocal microscopy.[2]
-
Receptor Binding Assays: Fluorescent peptides allow for the study of peptide-receptor interactions, quantification of receptors, and screening for novel ligands.[4]
-
Enzyme Activity Assays: Förster Resonance Energy Transfer (FRET) peptides are widely used to monitor the activity of proteases and kinases in real-time.[][4]
-
Drug Delivery and Development: Fluorescently tagging therapeutic peptides helps in evaluating their biodistribution and cellular penetration capabilities during preclinical development.[2][]
-
Flow Cytometry: Labeled peptides can be used as probes to identify and sort cell populations that express a specific receptor of interest.[2]
Conclusion
The fluorescent labeling of peptides using azide derivatives via click chemistry, particularly CuAAC and SPAAC, offers a powerful and versatile approach for a multitude of research and drug development applications. The high specificity, efficiency, and biocompatibility of these reactions enable the precise attachment of a wide array of fluorescent probes to peptides, facilitating their study in complex biological systems. The choice between CuAAC and SPAAC will depend on the specific experimental requirements, with SPAAC being the preferred method for applications involving living cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. lubio.ch [lubio.ch]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jpt.com [jpt.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. benchchem.com [benchchem.com]
- 18. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 19. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jenabioscience.com [jenabioscience.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Custom Peptides with Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom peptides incorporating non-natural amino acids (nnAAs) has emerged as a powerful tool in chemical biology, drug discovery, and materials science. The introduction of nnAAs can confer novel structural and functional properties to peptides, such as enhanced stability, increased potency, constrained conformations, and the introduction of biocompatible handles for conjugation.[1] Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating these bespoke peptides, offering a streamlined and efficient workflow.[1]
This document provides a comprehensive guide to the synthesis, purification, and characterization of custom peptides containing non-natural amino acids using the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis strategy. Detailed experimental protocols for each stage of the process are provided, along with data presentation guidelines and troubleshooting advice.
Overview of the SPPS Workflow for Peptides with Non-Natural Amino Acids
The general workflow for Fmoc-SPPS of peptides with non-natural amino acids involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The process consists of iterative cycles of deprotection and coupling, followed by final cleavage from the resin and purification.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Synthesis and Purification Outcomes
The successful synthesis of peptides with non-natural amino acids is evaluated based on coupling efficiency, crude purity, final purity after purification, and overall yield. The following tables provide a summary of expected quantitative data for these parameters.
Table 1: Comparison of Coupling Reagents for Hindered Non-Natural Amino Acids
| Coupling Reagent | Activating Additive | Typical Coupling Time | Coupling Efficiency for Hindered nnAAs | Reference |
| HBTU/HCTU | HOBt/Oxyma | 30 min - 2 h | Good to Excellent (>95%) | [2] |
| HATU/HCTU | HOAt/Oxyma | 30 min - 2 h | Excellent (>98%) | [2] |
| PyBOP | - | 1 - 3 h | Good to Excellent (>95%) | [2] |
| DIC | HOBt/Oxyma | 1 - 4 h | Moderate to Good (85-95%) | [2] |
Table 2: Expected Purity and Yield of Custom Peptides
| Parameter | Typical Range | Notes |
| Crude Purity (Post-Synthesis) | 50% - 85% | Highly sequence-dependent. Hydrophobic and long sequences may have lower crude purity.[3][4] |
| Purity after Single RP-HPLC Purification | >95% | For most research applications.[5][6] |
| Purity after Multiple RP-HPLC Purifications | >98% | Required for in-vivo studies, clinical trials, and crystallography.[3][5][6] |
| Overall Yield (Post-Purification) | 10% - 30% | Based on the initial resin loading. Highly dependent on the number of residues and the nature of the non-natural amino acids. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol describes the manual synthesis of a custom peptide containing a non-natural amino acid on a Rink Amide resin.
1.1. Resin Preparation (Swelling)
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a peptide synthesis vessel.
-
Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
1.2. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
1.3. Amino Acid Coupling (incorporating a non-natural amino acid)
-
In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural) (4 equivalents relative to resin loading) and an activating additive such as Oxyma (4 equivalents) in DMF.
-
Add the coupling reagent, for example, N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents), to the amino acid solution and allow it to pre-activate for 5-10 minutes. For sterically hindered non-natural amino acids, more potent coupling reagents like HATU are recommended.[2][7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings involving bulky non-natural amino acids, the reaction time may be extended, or a double coupling may be performed.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL).
1.4. Chain Elongation Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.
1.5. Final Fmoc Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.2.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
2.1. Resin Preparation
-
After the final Fmoc deprotection and washing, wash the peptidyl-resin with dichloromethane (B109758) (DCM) (3 x 10 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2.2. Cleavage Cocktail Preparation
-
CAUTION: Prepare the cleavage cocktail in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). This cocktail is suitable for peptides containing sensitive residues like Cys, Met, and Trp.
2.3. Cleavage Reaction
-
Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
2.4. Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate to a small volume under a stream of nitrogen.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines the purification of the crude synthetic peptide using preparative RP-HPLC.
3.1. Sample Preparation
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) (ACN) containing 0.1% TFA.
3.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes), depending on the hydrophobicity of the peptide.
-
Flow Rate: Appropriate for the column size (e.g., 18-20 mL/min for a 21.2 mm ID column).
-
Detection: UV absorbance at 214 nm and 280 nm.
3.3. Fraction Collection and Analysis
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95% or >98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Protocol 4: Peptide Characterization
This protocol describes the analytical methods used to confirm the identity and purity of the synthesized peptide.
4.1. Mass Spectrometry (MS) for Identity Confirmation
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum and compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.
4.2. Analytical RP-HPLC for Purity Determination
-
Dissolve the purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 10-20 µL) onto an analytical C18 RP-HPLC column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Run a gradient similar to the preparative method but with a lower flow rate (e.g., 1 mL/min).
-
Calculate the purity by integrating the peak area of the main peptide and dividing it by the total area of all peaks in the chromatogram.
4.3. Amino Acid Analysis (AAA) for Net Peptide Content
-
Accurately weigh a small amount of the lyophilized peptide.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatize the resulting amino acids.
-
Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC method.
-
Calculate the net peptide content by comparing the molar amounts of the amino acids to the initial weight of the peptide sample. This analysis typically shows a net peptide content of 60-90% due to the presence of water and counterions.[8]
Caption: Workflow for the purification and analysis of synthetic peptides.
Conclusion
The incorporation of non-natural amino acids into peptides through Fmoc-SPPS provides a versatile platform for the development of novel therapeutics and research tools. The protocols and data presented in this application note offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize these custom peptides. Careful selection of coupling reagents, appropriate cleavage conditions, and rigorous purification and analysis are critical for obtaining high-quality peptides for downstream applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-L-Tyr(PEG(3)-N3)-OH Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) coupling of Boc-L-Tyr(PEG(3)-N3)-OH. This unique amino acid derivative, featuring a bulky Boc protecting group, a flexible PEG linker, and a reactive azide (B81097) moiety, can present significant hurdles to achieving high coupling efficiency. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome these challenges.
Troubleshooting Guide
Low coupling yield is a common issue when working with sterically hindered and functionalized amino acids like this compound. The following section addresses specific problems you might encounter during your experiments.
Issue 1: Incomplete or Failed Coupling Reaction
Question: My monitoring test (e.g., Kaiser test) indicates a significant amount of unreacted free amine on the resin after the coupling step. What are the potential causes and solutions?
Potential Causes:
-
Steric Hindrance: The combination of the bulky Boc-group and the PEG chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1][2]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the high activation energy barrier associated with this sterically demanding amino acid.
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible to the incoming activated amino acid. This is particularly common with hydrophobic sequences.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. HATU, HCTU, and COMU are generally more effective than HBTU for such challenging couplings.[3] For extremely difficult cases, PyAOP or the generation of amino acid fluorides might be necessary.
-
Increase Reagent Equivalents and Reaction Time: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents). Extend the coupling time from the standard 1-2 hours up to 4-6 hours, or even overnight for particularly difficult couplings.
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This can significantly improve the overall yield.[4]
-
Elevate the Reaction Temperature: Carefully increasing the temperature to 30-40°C can enhance the reaction kinetics. However, this should be monitored closely as elevated temperatures can increase the risk of racemization.
-
Improve Solvation: If peptide aggregation is suspected, switch from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP). The use of chaotropic salts (e.g., LiCl) in the coupling solution can also help to disrupt secondary structures and improve solvation.
Issue 2: Observed Side Reactions or Unexpected Products
Question: My mass spectrometry analysis of the crude peptide shows unexpected masses, suggesting side reactions have occurred. What are the likely side reactions and how can I prevent them?
Potential Causes:
-
Azide Group Instability: While generally stable under standard peptide synthesis conditions, the azide group can be sensitive to certain reagents, particularly reducing agents.[5]
-
Racemization: Over-activation of the carboxylic acid or prolonged exposure to basic conditions can lead to the loss of stereochemical integrity at the alpha-carbon.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to chain termination.
Solutions:
-
Avoid Reducing Agents: Ensure that no reducing agents, such as dithiothreitol (B142953) (DTT), are present in the coupling or deprotection steps, as they can reduce the azide group. Standard cleavage cocktails containing thiol-based scavengers should also be used with caution, and the stability of the azide under these conditions should be verified.[5]
-
Minimize Racemization: Use an appropriate base, such as N,N-diisopropylethylamine (DIEA), in stoichiometric amounts. Avoid prolonged pre-activation times. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization.
-
Prevent Diketopiperazine Formation: When coupling the first amino acid to a proline residue, or in sequences prone to this cyclization, using highly activated coupling reagents and minimizing the time the N-terminal amine is free can help.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for this compound?
A1: For sterically hindered amino acids like this one, aminium/uronium-based reagents such as HATU, HCTU, or COMU are generally recommended over carbodiimides like DIC.[3] These reagents are known for their high reactivity and ability to facilitate difficult couplings. The optimal choice may depend on the specific peptide sequence and should be determined empirically.
Q2: How does the PEG chain affect the coupling reaction?
A2: The PEG chain introduces significant steric bulk and can also influence the solvation properties of the amino acid derivative.[6][7] This steric hindrance can slow down the coupling reaction and may require more potent activating reagents and longer reaction times to achieve a satisfactory yield.[1] On the other hand, the hydrophilic nature of the PEG chain can sometimes help to disrupt peptide aggregation on the resin.[8]
Q3: Is the azide group stable during the entire SPPS and cleavage process?
A3: The azide group is generally stable to the acidic conditions of Boc deprotection (TFA) and the basic conditions used for neutralization (DIEA).[5][9] However, it is susceptible to reduction. Therefore, care must be taken to avoid reducing agents during the synthesis. During the final cleavage from the resin, the choice of scavengers is important. Thiol-based scavengers should be used with caution, and their compatibility with the azide group should be verified.[5]
Q4: Can I monitor the coupling of this compound using the Kaiser test?
A4: Yes, the Kaiser test is suitable for monitoring the presence of the free primary amine on the resin before and after the coupling of this compound. A positive Kaiser test (blue color) after the coupling step indicates an incomplete reaction.
Data Presentation
While specific yield data for the coupling of this compound is highly dependent on the peptide sequence and reaction conditions, the following table provides an expected trend for coupling efficiency with different reagents based on their known reactivity with sterically hindered amino acids.
| Coupling Reagent | Additive | Base | Expected Relative Yield | Notes |
| DIC | HOBt | DIEA | Low to Moderate | Standard carbodiimide (B86325) activation; may be insufficient for this hindered amino acid. |
| HBTU | HOBt | DIEA | Moderate | A common and effective uronium salt, but may be less efficient than HATU for difficult couplings. |
| HATU | HOAt | DIEA | High | Highly recommended for sterically hindered amino acids due to its high reactivity.[3] |
| HCTU | - | DIEA | High | Similar in reactivity to HATU and a good alternative. |
| COMU | - | DIEA | High | A newer generation coupling reagent with high efficiency, comparable to HATU.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 1-2 minutes.
-
Drain the solution and add a fresh portion of the TFA/DCM solution. Agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (5x).[10]
-
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x).[11]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.
-
Visualizations
Caption: Experimental workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
Side reactions in click chemistry with tyrosine
Here is the Technical Support Center guide on side reactions in click chemistry with tyrosine.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues and questions regarding side reactions involving tyrosine residues during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction mixture turned brown, and I see a brown pellet after purification. What's happening?
A: A brown coloration in the reaction mixture is often indicative of copper oxide formation or other degradation/side reactions. This can lead to a brown, insoluble pellet upon purification, which interferes with subsequent analyses like mass spectrometry.[1]
Possible Causes:
-
Oxidation of Copper Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II), which can then precipitate as copper(II) oxide (black/brown) or participate in other side reactions. This is often caused by dissolved oxygen in the reaction buffers.[2][3]
-
Degradation of Ascorbate (B8700270): The sodium ascorbate reducing agent can degrade, especially in solution when exposed to air, leading to colored byproducts.[3]
-
Tyrosine Oxidation: Copper-mediated oxidation of tyrosine can produce colored polymeric materials.[4]
Solutions:
-
Degas All Solutions: Thoroughly degas all buffers and reagent solutions (water, buffer, solvent) by sparging with an inert gas like argon or nitrogen before use.[2]
-
Use Fresh Reducing Agent: Always prepare sodium ascorbate solutions immediately before initiating the reaction.[3]
-
Use a Stabilizing Ligand: Employ a Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA. A 5:1 ligand-to-copper ratio is recommended to protect the catalyst from oxidation and reduce protein damage.[2][5]
-
Purification: If the side reaction has already occurred, improved purification methods like recrystallization or trituration with an appropriate solvent may be necessary to remove the colored contaminants.[1]
Q2: Mass spectrometry analysis of my tyrosine-containing peptide shows unexpected +16 Da or +32 Da adducts after the click reaction. What are these?
A: These mass additions strongly suggest oxidation of amino acid residues. Tyrosine is susceptible to oxidation under CuAAC conditions.[6]
Likely Side Reactions:
-
+16 Da: This corresponds to the addition of a single oxygen atom. For tyrosine, this can indicate the formation of 3,4-dihydroxyphenylalanine (DOPA).[4][7] Other residues like methionine can also be oxidized to methionine sulfoxide (B87167).
-
+32 Da: This corresponds to the addition of two oxygen atoms. While less common for a single tyrosine, it could indicate further oxidation products or the oxidation of two separate residues on the same peptide.
Root Cause:
The formation of Reactive Oxygen Species (ROS) is a known issue in CuAAC reactions. The combination of the copper catalyst, a reducing agent (like sodium ascorbate), and dissolved molecular oxygen can generate species like hydroxyl radicals (•OH) that readily oxidize electron-rich amino acids.[6][8][9]
Troubleshooting Steps:
-
Minimize Oxygen: Ensure all reaction components are thoroughly degassed. Perform the reaction under an inert atmosphere (e.g., in a glovebox or under an argon/nitrogen blanket).[2]
-
Optimize Catalyst System:
-
Use a Cu(I)-stabilizing ligand like THPTA to shield the copper and minimize ROS generation.[10]
-
Titrate the amount of copper and sodium ascorbate to the minimum effective concentration to reduce the potential for oxidative side reactions.
-
-
Include Scavengers: While not standard in all protocols, the addition of ROS scavengers like aminoguanidine (B1677879) may help suppress side reactions in particularly sensitive systems.[10]
Below is a workflow to diagnose and mitigate oxidative side reactions.
Caption: Troubleshooting workflow for unexpected adducts.
Frequently Asked Questions (FAQs)
Q3: What is the primary side reaction affecting tyrosine in CuAAC click chemistry?
A: The primary side reaction is copper-mediated oxidation of the phenol (B47542) side chain.[6] The Cu(I)/Cu(II) redox cycle, particularly in the presence of oxygen and a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS). These ROS can oxidize tyrosine to form byproducts such as dityrosine (B1219331) (cross-linking) and 3,4-dihydroxyphenylalanine (DOPA).[4][7][9]
Caption: Desired CuAAC reaction vs. undesired oxidation.
Q4: Are other amino acids also at risk during CuAAC reactions?
A: Yes. Besides tyrosine, other amino acids are also susceptible to copper-mediated oxidation. The most commonly affected are:
-
Cysteine: The thiol group is highly reactive and can interfere with the catalyst or be oxidized.[2][11]
-
Methionine: Can be oxidized to methionine sulfoxide (+16 Da).
-
Histidine & Tryptophan: Can also be targets of oxidative damage.[6]
Q5: How can I prevent these side reactions from the start?
A: A proactive approach combining several strategies is most effective.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal catalyzed oxidation of tyrosine residues by different oxidation systems of copper/hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Boc-L-Tyr(PEG(3)-N3)-OH
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating the modified amino acid Boc-L-Tyr(PEG(3)-N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the unique combination of the bulky, hydrophobic Boc group, the hydrophilic and flexible PEG linker, and the reactive azide (B81097) functionality. The Boc group can increase hydrophobicity, potentially leading to aggregation and challenging separation from other hydrophobic impurities.[1][2] The PEG linker can cause peak broadening in reverse-phase HPLC due to its conformational flexibility and polydispersity, although the short PEG(3) chain minimizes this effect. The azide group is generally stable but can be susceptible to reduction during the final cleavage step if inappropriate scavengers are used.[3]
Q2: What is the recommended primary method for purifying these peptides?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those modified with this compound.[4] This technique separates the target peptide from impurities based on differences in hydrophobicity.
Q3: How does the this compound modification affect the peptide's behavior on RP-HPLC?
A3: The modification introduces both hydrophobic (Boc, Tyr) and hydrophilic (PEG) elements. The overall effect on retention time will depend on the peptide sequence. The Boc group significantly increases hydrophobicity, leading to longer retention times. The PEG(3) linker is short but will contribute some hydrophilic character. The azide group itself has a minimal direct impact on retention in RP-HPLC.
Q4: Can the azide group react or degrade during purification?
A4: The azide group is generally stable under typical RP-HPLC conditions (e.g., acidic mobile phases with TFA).[3] However, care must be taken during the upstream solid-phase peptide synthesis (SPPS) cleavage and deprotection steps. Thiol-based scavengers, such as dithiothreitol (B142953) (DTT) or ethanedithiol (EDT), can reduce the azide to an amine.[3]
Q5: How can I confirm the integrity of the this compound residue in my purified peptide?
A5: Mass spectrometry (MS) is the definitive method. You should observe the correct molecular weight for the peptide with the intact this compound residue. Fragmentation analysis (MS/MS) can further confirm the location of the modification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Peptide Aggregation: The hydrophobic Boc group can promote aggregation.[1] 2. Secondary Interactions: The peptide may interact with free silanol (B1196071) groups on the HPLC column. 3. PEG Heterogeneity: While less common with a short PEG(3) linker, any polydispersity can contribute to peak broadening. | 1. Optimize Sample Preparation: Dissolve the crude peptide in a stronger organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase. Lower the concentration of the injected sample.[1] 2. Adjust Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize secondary interactions.[5] 3. Increase Column Temperature: Purifying at a slightly elevated temperature (e.g., 40-50 °C) can improve peak shape.[6] |
| Multiple Peaks in the Chromatogram | 1. Synthesis-Related Impurities: Deletion sequences, truncated peptides, or peptides with incomplete deprotection of side chains.[4] 2. Premature Boc Deprotection: The Boc group on the Tyr residue may be partially cleaved during synthesis or sample handling. 3. Azide Reduction: The azide group may have been partially reduced to an amine during cleavage. | 1. Optimize HPLC Gradient: Use a shallower gradient to improve the resolution between the target peptide and closely eluting impurities.[7][8] 2. Characterize Peaks: Collect all major peaks and analyze by mass spectrometry to identify the desired product and the nature of the impurities. 3. Review Synthesis and Cleavage Protocols: Ensure complete coupling and deprotection during SPPS. Use azide-safe scavengers like triisopropylsilane (B1312306) (TIS) during cleavage.[3] |
| Low Recovery of Purified Peptide | 1. Peptide Precipitation: The peptide may be precipitating on the column or in the collection tubes. 2. Poor Solubility: The peptide may have poor solubility in the mobile phase. 3. Adsorption to Surfaces: Hydrophobic peptides can adsorb to plasticware. | 1. Modify Mobile Phase: For very hydrophobic peptides, consider adding a small percentage of isopropanol (B130326) to the mobile phase to improve solubility.[9] 2. Use Low-Binding Labware: Utilize low-retention microcentrifuge tubes and pipette tips. 3. Acidify Collection Fractions: Add a small amount of acid (e.g., TFA) to collection tubes to maintain peptide solubility. |
| Unexpected Mass in MS Analysis | 1. Loss of Boc Group (-100 Da): Incomplete protection or premature deprotection. 2. Reduction of Azide to Amine (-26 Da): Use of reducing scavengers. 3. Adduct Formation: Cationic species from cleavage can form adducts with the peptide. | 1. Optimize Boc Protection Strategy: Ensure the Boc group is stable throughout the synthesis. 2. Use Azide-Safe Cleavage Cocktail: Avoid thiol-based scavengers.[3] 3. Use Effective Scavengers: Include scavengers like TIS and water in the cleavage cocktail to trap reactive cations.[5] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the peptide.
-
Optimization: Once the retention time is known, optimize the gradient around the elution point of the target peptide with a shallower slope (e.g., 1% per minute) to improve resolution.[7][8]
Protocol 2: Preparative RP-HPLC Purification
-
Column: A preparative C18 column with the same stationary phase as the analytical column.
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate: Scale the flow rate according to the column diameter.
-
Sample Preparation: Dissolve the crude peptide in the minimum volume of a suitable solvent (e.g., DMSO or DMF), then dilute with Mobile Phase A to ensure solubility upon injection. Filter the sample through a 0.45 µm filter.
-
Injection: Load the sample onto the equilibrated column. Avoid overloading the column.
-
Gradient: Run the optimized gradient from the analytical method development.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Caption: Troubleshooting logic for the purification of modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
Optimizing CuAAC Reactions for Peptide Ligation: A Technical Support Center
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for peptide ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
Encountering issues with your CuAAC reaction? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1] | - Ensure all solutions are properly degassed. - Use an excess of the reducing agent (e.g., sodium ascorbate).[1] - Prepare the catalyst solution fresh before each use. |
| 2. Poor Solubility of Reactants: Peptides or other reactants may not be fully dissolved in the chosen solvent system, limiting their availability for the reaction. | - Try a different solvent system. Common solvents include water, DMSO, DMF, and t-butanol, or mixtures thereof.[2][3] - Consider using a water-soluble ligand like THPTA to improve the solubility of the copper catalyst in aqueous media.[4] | |
| 3. Suboptimal pH: The reaction rate can be pH-dependent.[5] | - The optimal pH is typically between 4 and 12.[5] For most bioconjugations, a pH around 7 is recommended.[6] | |
| 4. Insufficient Catalyst or Ligand: The concentration of the copper catalyst and stabilizing ligand can significantly impact the reaction rate. | - Increase the concentration of the copper catalyst, typically in the range of 50-100 µM for bioconjugation.[1] - Maintain a ligand-to-copper ratio of at least 5:1 to stabilize the Cu(I) and prevent side reactions.[7] | |
| Formation of Side Products | 1. Oxidative Damage to Peptides: Copper and sodium ascorbate (B8700270) can generate reactive oxygen species (ROS) that may oxidize sensitive amino acid residues like methionine, cysteine, tyrosine, and histidine.[8] | - Use a stabilizing ligand such as THPTA, BTTAA, or BTTES to protect the peptide from oxidative damage.[2] - Degas all solutions thoroughly to minimize the presence of oxygen.[1] - Consider adding a ROS scavenger. |
| 2. Alkyne Homocoupling (Glaser Coupling): This side reaction can occur in the presence of oxygen, leading to the formation of diynes. | - Maintain anaerobic conditions by degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon). - Use an excess of the reducing agent. | |
| 3. Reaction with Ascorbate Byproducts: Dehydroascorbate, an oxidation product of sodium ascorbate, can react with lysine (B10760008) and arginine side chains.[1] | - Add an additive like aminoguanidine (B1677879) to capture reactive carbonyl byproducts.[6] | |
| 4. Thiotriazole Formation: Cysteine residues can react under CuAAC conditions to form thiotriazole conjugates, leading to false-positive results in proteomics studies.[7] | - If possible, protect cysteine residues prior to the CuAAC reaction. | |
| Reaction Mixture Turns Green | Oxidation of Cu(I) to Cu(II): A green or blue-green color indicates the presence of Cu(II), which is inactive in the CuAAC reaction. | - Add more reducing agent (sodium ascorbate) until the solution becomes colorless or light yellow. - Ensure the reaction is protected from oxygen. |
| Difficulty in Product Purification | 1. Excess Copper: Residual copper can interfere with downstream applications and analysis (e.g., mass spectrometry, cell-based assays).[8] | - Add a chelating agent like EDTA to quench the reaction and sequester the copper ions.[4] - Use a copper-chelating resin for purification. |
| 2. Similar Polarity of Product and Starting Materials: This can make chromatographic separation challenging. | - Optimize the reaction to go to completion to minimize the amount of unreacted starting material. - If possible, design your reactants to have significantly different polarities to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in a CuAAC reaction?
A1: The ligand plays a crucial role in stabilizing the active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state.[5] It also enhances the reaction rate and can improve the solubility of the copper catalyst in the reaction medium.[9] For peptide ligations, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often preferred as they help to protect the biomolecules from oxidative damage and reduce the cytotoxicity of the copper catalyst.[2][4]
Q2: How do I choose the right solvent for my CuAAC reaction?
A2: The choice of solvent depends on the solubility of your peptide and alkyne/azide (B81097) partner. CuAAC reactions are versatile and can be performed in a wide range of organic and aqueous solvents.[2][10] Common choices include water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), tert-butanol, or mixtures of these.[3][11] For biomolecules, aqueous buffers are often preferred.[12] It's important to ensure that your reactants are fully dissolved to achieve a good reaction rate.
Q3: What is the optimal concentration of copper for peptide ligation?
A3: For bioconjugation reactions, the copper concentration should generally be between 50 and 100 µM.[1] While higher concentrations can increase the reaction rate, they also increase the risk of oxidative damage to the peptide.[8] It is often a balance that needs to be optimized for each specific system.
Q4: Can I perform a CuAAC reaction on a peptide with sensitive functional groups?
A4: Yes, one of the key advantages of the CuAAC reaction is its high selectivity and compatibility with a wide range of functional groups.[5][12] The azide and alkyne groups are largely inert to the functional groups found in biomolecules.[2] However, side reactions can occur, particularly with cysteine, methionine, tyrosine, and histidine residues due to oxidation.[8] Using a stabilizing ligand and deoxygenated solutions can help minimize these side reactions.
Q5: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A5: The main difference is the requirement for a copper catalyst. CuAAC requires a copper(I) catalyst to proceed at a reasonable rate.[13] SPAAC, on the other hand, is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) which reacts with an azide without the need for a catalyst.[12][14] SPAAC is often preferred for in vivo applications or when working with systems where copper toxicity is a concern.[15]
Experimental Protocols
General Protocol for CuAAC Peptide Ligation
This protocol provides a general starting point. The concentrations and reaction times may need to be optimized for your specific peptide and substrates.
Materials:
-
Azide-functionalized peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Degassed organic co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
In a microcentrifuge tube, dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in the degassed buffer. If solubility is an issue, a minimal amount of a degassed organic co-solvent can be added.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A typical ligand-to-copper ratio is 5:1.[6] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[6] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the solution containing the peptide and alkyne. The final copper concentration should typically be between 50 and 250 µM.[6]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[6]
-
Gently mix the reaction and allow it to proceed at room temperature. The reaction time can range from 30 minutes to several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or mass spectrometry).
-
Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to a final concentration of ~10 mM to sequester the copper.
-
Purify the final peptide conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.
Visualizations
Caption: Workflow for optimizing CuAAC peptide ligation.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Troubleshooting decision tree for CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jpt.com [jpt.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Improving Solubility of Peptides Modified with Boc-L-Tyr(PEG(3)-N3)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides modified with Boc-L-Tyr(PEG(3)-N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide modification?
A1: this compound is a modified amino acid used in peptide synthesis. It consists of a Tyrosine (Tyr) residue where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is attached to a short polyethylene (B3416737) glycol (PEG) chain (3 units) terminated with an azide (B81097) (N3) group. This reagent is used to:
-
Introduce a PEG linker: PEGylation is a common strategy to improve the solubility, stability, and pharmacokinetic properties of peptides.[1][2][3][][]
-
Provide a "Click Chemistry" handle: The terminal azide group (N3) allows for highly specific covalent attachment to other molecules containing an alkyne group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC).[6]
-
Temporarily protect the N-terminus: The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS) that prevents unwanted reactions at the N-terminus during chain elongation.[7]
Q2: Why is my peptide modified with this compound poorly soluble?
A2: Several factors related to this specific modification can contribute to poor solubility:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is hydrophobic and can significantly decrease the overall solubility of the peptide, especially in aqueous solutions.[8] Boc chemistry is sometimes preferred for hydrophobic peptides as the acidic deprotection step protonates the N-terminus, which can help reduce aggregation.[9]
-
Hydrophobic Peptide Backbone: If the underlying peptide sequence is rich in hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp), the addition of the bulky, hydrophobic Boc group can exacerbate solubility issues.[8][10]
-
Short PEG Chain: While PEGylation generally enhances solubility, the PEG(3) chain is very short.[11][12][13][14] Its effect on improving the solubility of an already hydrophobic or aggregation-prone peptide may be limited compared to longer PEG chains.
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where their net charge is zero, leading to increased aggregation. Your buffer's pH might be too close to the peptide's pI.
Q3: Does the final deprotection of the Boc group improve solubility?
A3: Yes, in most cases. Removal of the hydrophobic Boc group and the generation of a charged N-terminal ammonium (B1175870) ion (upon TFA cleavage) typically increases the peptide's polarity and, therefore, its solubility in aqueous buffers.[9] However, if the underlying peptide sequence is extremely hydrophobic, the deprotected peptide may still be prone to aggregation.
Q4: Can the azide group negatively impact solubility?
A4: The azide group itself is not a primary driver of insolubility. However, if the this compound modification was used to replace a charged amino acid in your sequence (like Lysine or Arginine), the loss of that charge can lead to a decrease in overall solubility.
Troubleshooting Guide
Problem 1: Lyophilized Peptide Powder Will Not Dissolve in Aqueous Buffer
This is a common issue, especially for peptides that are still Boc-protected or have a high content of hydrophobic amino acids.
Solution Workflow:
Detailed Steps:
-
Start with an Aqueous System: First, try to dissolve the peptide in your target aqueous buffer. If the peptide is acidic (net negative charge), use a slightly basic buffer. If it is basic (net positive charge), use a slightly acidic buffer (e.g., containing 10% acetic acid).[8] Avoid dissolving at or near the peptide's isoelectric point (pI).
-
Use a Minimal Amount of Organic Co-solvent: If the peptide does not dissolve in the aqueous buffer, the primary strategy is to first dissolve it in a minimal volume of a strong organic solvent.[15]
-
Dimethyl Sulfoxide (DMSO) is highly effective but should be used with caution as it can oxidize sensitive residues like Met or Cys.
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are good alternatives.
-
-
Aid Dissolution: Gentle vortexing, brief sonication in a water bath, or gentle warming can help break up aggregates and facilitate dissolution in the organic solvent.[10][15]
-
Perform Slow Dilution: Once the peptide is fully dissolved in the organic solvent, add this concentrated stock solution dropwise into the vigorously stirring aqueous buffer. This gradual dilution is critical to prevent the peptide from precipitating out.
Problem 2: Peptide Aggregates During Synthesis (On-Resin)
Aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification.
Signs of On-Resin Aggregation:
-
Poor resin swelling in the synthesis solvent.[8]
-
Slow or incomplete Fmoc/Boc deprotection (positive Kaiser test after deprotection).[8]
-
Physical clumping of the resin beads.[8]
Troubleshooting Strategies:
-
Change Solvent: Switch from DMF to N-Methylpyrrolidone (NMP) or add chaotropic agents like LiCl or "magic mixtures" (e.g., DCM/DMF/NMP) to disrupt secondary structures.[16]
-
Increase Temperature: Performing coupling reactions at a slightly elevated temperature (e.g., 40-50°C) or using microwave-assisted synthesis can provide energy to overcome aggregation.[8]
-
Double Coupling: Repeat the coupling step for the amino acid being added to an aggregation-prone sequence to ensure the reaction goes to completion.[16]
-
Use Pseudoprolines: For future syntheses, consider incorporating pseudoproline dipeptides at key points in the sequence to act as "structure-breakers" that disrupt inter-chain hydrogen bonding.
Experimental Protocols
Protocol 1: General Solubilization of a Boc-Protected, Modified Peptide
Objective: To solubilize a lyophilized peptide modified with this compound for experimental use.
Materials:
-
Lyophilized peptide
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4), sterile
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Prepare Concentrated Stock: Add a minimal amount of 100% DMSO to the vial to create a high-concentration stock solution (e.g., targeting 10-20 mg/mL).
-
Initial Dissolution: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 1-2 minutes. Visually inspect for complete dissolution (a clear solution).
-
Dilution: While gently vortexing your target aqueous buffer, slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness). If it remains clear, the peptide is solubilized. If precipitation occurs, the solubility limit in the final buffer has been exceeded, and a lower final concentration should be targeted.
Protocol 2: Boc-Group Deprotection (Cleavage from N-Terminus)
Objective: To remove the N-terminal Boc protecting group after peptide synthesis to improve solubility and prepare for subsequent reactions.
Materials:
-
Boc-protected peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a sealed reaction vessel (approx. 5 mL per 0.5 g of resin).[17]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. TIS is included as a scavenger to prevent re-alkylation of the deprotected Tyrosine residue.[17]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate to a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting deprotected peptide can then be subjected to the solubilization protocol described above.
Quantitative Data Summary
Table 1: Relative Solubility in Common Solvent Systems
| Solvent System | Expected Solubility of Boc-Protected Peptide | Expected Solubility of Deprotected Peptide | Rationale |
| Aqueous Buffer (e.g., PBS) | Low to Very Low | Moderate to High | The Boc group is hydrophobic; its removal increases polarity. |
| 10% Acetic Acid (aq) | Low | Moderate to High | The acidic pH helps protonate basic residues, increasing charge and solubility. |
| DMSO / Water (1:1) | Moderate to High | High | DMSO is a strong solvent for hydrophobic compounds. |
| Acetonitrile / Water (1:1) | Moderate | Moderate to High | Acetonitrile is less polar than DMSO but effective for many peptides. |
Table 2: Impact of Modifications on Overall Peptide Solubility
| Modification / Condition | General Impact on Solubility | Magnitude of Effect | Notes |
| Boc-Protection (N-terminus) | Decrease | Significant | Adds a bulky, hydrophobic group. |
| Boc-Deprotection | Increase | Significant | Removes hydrophobicity and adds a charge at the N-terminus. |
| PEG(3) Linker | Increase | Minor to Moderate | Short PEG chains provide a hydrophilic shield, but the effect is less pronounced than with longer chains.[11][12][13][14] |
| pH Far from pI | Increase | Significant | Maximizes net charge, leading to repulsion between peptide chains. |
| High Salt Concentration | Variable | Sequence-Dependent | Can either "salt-in" (increase solubility) or "salt-out" (decrease solubility). |
References
- 1. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Incorporation of Modified Amino Acids
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers incorporating modified amino acids (also known as non-canonical, unnatural, or non-standard amino acids; ncAAs/UNAAs) into proteins.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for incorporating modified amino acids into proteins?
There are two primary strategies for incorporating ncAAs into proteins: residue-specific incorporation and site-specific incorporation. Residue-specific methods involve the global replacement of a particular canonical amino acid with an analog, often in auxotrophic host strains. Site-specific incorporation, a more common and precise method, utilizes the cell's translational machinery to insert an ncAA at a specific location in the protein sequence. This is typically achieved through the use of an orthogonal translation system (OTS) that recognizes a repurposed codon, such as the amber stop codon (UAG).[1] Cell-free protein synthesis (CFPS) systems also offer a flexible platform for ncAA incorporation, as they are not constrained by cell viability and allow for direct manipulation of the translation environment.[2][3][4]
Q2: What is an orthogonal translation system (OTS)?
An orthogonal translation system (OTS) is a set of engineered enzymes and RNA molecules that work in parallel with the host cell's natural protein synthesis machinery but do not interact with it. A typical OTS for ncAA incorporation consists of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA. The orthogonal aaRS is engineered to specifically recognize and charge the desired ncAA onto the orthogonal tRNA. This charged tRNA then recognizes a specific codon (often a nonsense or "stop" codon like UAG) that has been introduced into the gene of interest, leading to the incorporation of the ncAA at that site during translation.
Q3: Why is the amber stop codon (UAG) most commonly used for ncAA incorporation?
The amber stop codon (UAG) is the least frequently used stop codon in many commonly used expression hosts like E. coli.[4][5] This minimizes the chances of the orthogonal tRNA interfering with the termination of other native proteins in the cell.
Troubleshooting Guide
Low or No Protein Yield
Problem: After performing the expression and purification, the yield of the target protein containing the modified amino acid is very low or undetectable.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Verification |
| Toxicity of the ncAA or OTS components | Lower the concentration of the ncAA in the growth media. Optimize the expression levels of the orthogonal aaRS and tRNA by using promoters of different strengths or by varying the plasmid copy number.[6] Some ncAAs, like L-homopropargylglycine (HPG), can be more toxic than others, such as L-azidohomoalanine (AHA).[7] Consider using a less toxic analog if available. | Monitor cell growth (OD600) after induction in the presence and absence of the ncAA. A significant decrease in growth rate suggests toxicity. |
| Inefficient amber suppression | The efficiency of amber suppression can be highly dependent on the sequence context surrounding the UAG codon.[8][9] If possible, try moving the UAG codon to a different position in the gene. Additionally, ensure that the expression of the orthogonal tRNA and aaRS is optimal.[10] In some cases, co-expression of a mutated elongation factor Tu (EF-Tu) can enhance the incorporation of bulky ncAAs.[1] | Use a reporter construct, such as GFP with an amber codon in a permissive site, to quantify the efficiency of amber suppression under different conditions.[8][11] |
| Competition with Release Factor 1 (RF1) | In organisms like E. coli, Release Factor 1 (RF1) recognizes the UAG stop codon and terminates translation, competing with the orthogonal tRNA.[4] Using an E. coli strain in which the gene for RF1 has been deleted can significantly improve the yield of the full-length protein. | Compare protein yield in a standard expression strain versus an RF1-deficient strain by Western blot or SDS-PAGE. |
| Poor expression of the target protein | The low yield may be due to issues with the expression of the target protein itself, independent of ncAA incorporation. | Perform a control experiment expressing the wild-type version of your protein (without the UAG codon and the OTS) to confirm that it expresses well under your experimental conditions. |
| Degradation of mRNA containing a premature stop codon | In eukaryotes like yeast, mRNAs containing premature stop codons can be targeted for degradation by the nonsense-mediated mRNA decay (NMD) pathway.[12] Using an NMD-deficient yeast strain can increase the yield of the desired protein.[12] | Quantify the mRNA levels of your target gene in a wild-type versus an NMD-deficient strain using RT-qPCR. |
Troubleshooting Workflow for Low Protein Yield
Caption: A flowchart for troubleshooting low protein yield.
Verification of Modified Amino Acid Incorporation
Problem: It is unclear whether the purified protein contains the desired modified amino acid.
Possible Causes and Solutions:
| Verification Method | Description | Key Considerations |
| Mass Spectrometry (MS) | This is the most definitive method for confirming the incorporation of an ncAA. By analyzing the mass of the intact protein or peptides generated by proteolytic digestion, you can determine if the mass shift corresponding to the ncAA is present.[13][14][15][16] | For bottom-up proteomics, ensure complete digestion to generate the peptide containing the ncAA. Top-down proteomics can analyze the intact protein, providing a clearer picture of the modification.[13][16] |
| Western Blotting | If your ncAA has a unique chemical handle (e.g., an azide (B81097) or alkyne), you can use "click chemistry" to attach a reporter molecule like biotin (B1667282) or a fluorophore.[17][18] The protein can then be detected by Western blotting using streptavidin-HRP or an antibody against the fluorophore. | Ensure the click chemistry reaction is specific and efficient. Run a negative control (wild-type protein without the ncAA) to check for non-specific labeling. |
| Fluorescence Microscopy | If you have incorporated a fluorescent ncAA, you can directly visualize the protein in cells using fluorescence microscopy.[19][20][21] Alternatively, if your ncAA has a bioorthogonal handle, you can label it with a fluorescent dye for imaging.[19][20][21] | Be aware that some fluorescent ncAAs may have lower quantum yields than traditional fluorescent proteins. Also, high concentrations of free fluorescent ncAA in the media can lead to high background fluorescence.[22] |
Experimental Workflow for Verification of ncAA Incorporation
Caption: A workflow for verifying ncAA incorporation.
Experimental Protocols
Protocol: Western Blot Verification using Click Chemistry
This protocol describes the labeling of a protein containing an azide- or alkyne-modified amino acid with a biotin tag for detection by Western blot.
Materials:
-
Purified protein containing the ncAA
-
Biotin-alkyne or Biotin-azide (depending on the ncAA)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blot imaging system
Procedure:
-
Click Reaction:
-
In a microcentrifuge tube, combine your purified protein (10-20 µg) with 50 µM biotin-alkyne/azide.
-
Add 1 mM TCEP or sodium ascorbate (freshly prepared).
-
Add 100 µM CuSO4.
-
Add 500 µM THPTA.
-
Bring the final volume to 50 µL with PBS.
-
Incubate at room temperature for 1-2 hours with gentle shaking.
-
-
SDS-PAGE and Transfer:
-
Add SDS-PAGE loading buffer to your reaction and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at the appropriate voltage.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence imager.
-
Protocol: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines a general procedure for preparing a protein sample for analysis by mass spectrometry to confirm ncAA incorporation.
Materials:
-
Purified protein containing the ncAA
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 desalting column
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Resuspend your purified protein in 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS. Search the resulting data against a protein database containing the sequence of your target protein, with the mass of the ncAA specified as a variable modification on the target residue.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring " by Song Min Schinn [scholarsarchive.byu.edu]
- 4. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Is the UAG (Amber) Stop Codon Almost Absent in Highly Expressed Bacterial Genes? | MDPI [mdpi.com]
- 6. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Broadening the toolkit for quantitatively evaluating noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Strategic Approach for Fluorescence Imaging of Membrane Proteins in a Native-Like Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced incorporation of subnanometer tags into cellular proteins for fluorescence nanoscopy via optimized genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescent ncAAs | Unnatural Protein Facility [upf.biochem.oregonstate.edu]
Technical Support Center: Preventing Side-Chain Modifications During Peptide Synthesis
Welcome to the technical support center for troubleshooting and preventing side-chain modifications during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for specific issues related to side-chain modifications of critical amino acid residues.
Arginine (Arg)
Q1: I'm observing a deletion of an Arginine residue in my final peptide. What is the likely cause and how can I prevent it?
A1: The most common cause for Arg deletion is δ-lactam formation. This irreversible intramolecular cyclization occurs when the activated carboxylic acid of the incoming Fmoc-Arg-OH reacts with its own guanidino side chain, forming a stable six-membered ring.[1][2][3] This consumes the activated amino acid, preventing it from coupling to the growing peptide chain and resulting in a deletion sequence.[3]
Troubleshooting Strategies:
-
Double Coupling: Perform a second coupling step for the Arginine residue to help drive the desired reaction to completion.[3]
-
Choice of Protecting Group: While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the most common protecting group for Arg in Fmoc-SPPS, it is prone to lactam formation.[1][2] Using a nitro (NO2) protecting group can prevent δ-lactam formation, but its removal requires specific, sometimes harsh, conditions.[1][3]
-
Optimized Coupling Conditions: The choice of solvent can influence lactam formation. Using more polar binary solvent mixtures (e.g., DMSO/2-Me-THF) instead of standard solvents like DMF can reduce this side reaction.[4]
Q2: My final peptide, which contains both Arginine and Tryptophan, shows an unexpected mass corresponding to a +253 Da modification on Trp. What happened?
A2: This mass shift is characteristic of the transfer of a sulfonyl-based protecting group (like Pbf or Pmc) from the Arginine side chain to the indole (B1671886) ring of Tryptophan during the final TFA cleavage.[3][5] Even with scavengers, this re-attachment can occur.[6]
Prevention:
-
Protect Tryptophan: The most effective prevention is to use a protecting group on the Tryptophan's indole nitrogen. Fmoc-Trp(Boc)-OH is the gold standard for this purpose.[2][5][6][7][8][9][10] During cleavage, the Boc group is removed, but it forms an intermediate that shields the indole ring from alkylation and sulfonation.[11][12]
Tryptophan (Trp)
Q3: Why is it critical to protect the Tryptophan side chain, especially when Arginine is present?
A3: The indole side chain of Tryptophan is highly susceptible to electrophilic attack by carbocations generated during the acidic cleavage of other side-chain protecting groups (e.g., from Arg(Pbf)).[9] This can lead to alkylation or sulfonation, reducing the yield and purity of the target peptide.[6][9] Using unprotected Tryptophan can lead to significant side products, necessitating costly and time-consuming purification.[7]
Recommendation:
-
Always use an indole-protected derivative like Fmoc-Trp(Boc)-OH . It offers the best balance of protection, ease of use, and cost-effectiveness for routine SPPS.[7][8][9]
Methionine (Met)
Q4: My peptide containing Methionine shows a mass increase of +16 Da. What is this modification and when does it occur?
A4: A +16 Da mass shift corresponds to the oxidation of the Methionine thioether side chain to methionine sulfoxide (B87167) (Met(O)).[5][13] This side reaction is acid-catalyzed and occurs predominantly during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[13][14][15]
Prevention and Reversal:
-
Use Scavengers: The most effective strategy is to add scavengers to the cleavage cocktail. Some scavengers also act as reducing agents.[13] Adding tetrahydrothiophene (B86538) (THT) to the solvent during SPPS can also reduce oxidation.[16]
-
Post-Synthesis Reduction: If oxidation has occurred, the purified peptide can be treated with a solution of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) to reduce the Met(O) back to Met.[13]
Q5: I'm seeing a +56 Da modification on my Methionine-containing peptide after cleavage. What is the cause?
A5: This mass shift is likely due to S-alkylation (specifically, tert-butylation) of the thioether side chain by tert-butyl cations. These cations are generated from the cleavage of tBu-based protecting groups during the final TFA deprotection step.[14][15] C-terminal methionine is particularly susceptible, which can lead to the formation of homoserine lactone.[5][17]
Prevention:
-
Effective Scavengers: Use a cleavage cocktail containing potent scavengers for tert-butyl cations, such as 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIS).[13]
Cysteine (Cys)
Q6: What are the main side reactions involving Cysteine during peptide synthesis?
A6: The thiol group of Cysteine is highly reactive and presents several challenges:[18]
-
Racemization: Cysteine is highly susceptible to racemization during activation and coupling.
-
β-Elimination: Base-catalyzed elimination of the protected thiol can lead to dehydroalanine (B155165) formation.
-
S-Alkylation: During final TFA cleavage, the free thiol can be alkylated by carbocations.
-
Oxidation: The unprotected thiol can be easily oxidized, leading to undesired disulfide bond formation.[19][20]
Prevention:
-
Thiol Protection: Effective protection of the thiol side chain is critical. The choice of protecting group depends on the synthetic strategy.[18][21] For routine synthesis where a free thiol is desired in the final product, the Trityl (Trt) group is cost-effective and sufficient, provided optimized conditions are used.[18][21]
Asparagine (Asn) & Glutamine (Gln)
Q7: I'm observing a mass decrease of -18 Da for peptides containing Asn or Gln. What is this side reaction?
A7: This corresponds to the dehydration of the side-chain amide to a nitrile (β-cyanoalanine for Asn).[22] This can occur during the carboxyl activation step for the incoming amino acid. Additionally, sequences containing Asn-X or Gln-X can form cyclic imides under acidic or basic conditions, which can lead to deamidation.[23]
Prevention:
-
Side-Chain Protection: Using a side-chain protecting group like Trityl (Trt) for Asn and Gln can prevent dehydration. Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH are soluble and couple efficiently.[11]
-
Optimized Coupling: For unprotected Asn, using pre-formed active esters like the pentafluorophenyl ester (Fmoc-Asn-OPfp) can yield a homogeneous peptide without dehydration.[22]
Data Summary Tables
Table 1: Common Side-Chain Protecting Groups in Fmoc-SPPS
| Amino Acid | Common Protecting Group | Key Features & Lability |
| Arginine (Arg) | Pbf (Pentamethyldihydrobenzofuransulfonyl) | Standard choice; removed by moderate TFA. Prone to lactam formation.[2][24] |
| NO₂ (Nitro) | Prevents δ-lactam formation.[1][3] Requires harsher removal conditions (e.g., SnCl₂ or HF).[1][11] | |
| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) | Gold standard. Prevents alkylation and sulfonation during TFA cleavage.[7][9][10] |
| Cysteine (Cys) | Trt (Trityl) | Highly acid-labile; removed during standard TFA cleavage. Cost-effective for routine use.[18][21] |
| Acm (Acetamidomethyl) | Stable to TFA.[18] Removed by iodine (often for disulfide bond formation) or mercury(II) acetate.[11] Orthogonal. | |
| Mmt (Monomethoxytrityl) | More acid-labile than Trt; can be removed with 1% TFA in DCM.[11] Useful for selective on-resin deprotection. | |
| Asparagine (Asn) | Trt (Trityl) | Prevents side-chain dehydration. Good solubility and coupling efficiency.[11] |
| Glutamine (Gln) | Trt (Trityl) | Prevents side-chain dehydration. Good solubility and coupling efficiency.[11][25] |
Table 2: Common Scavengers for TFA Cleavage Cocktails
| Scavenger | Target & Function | Typical Concentration |
| Triisopropylsilane (TIS) | Effective scavenger for Trt and t-butyl cations.[19] Mild reducing agent, helps prevent oxidation.[13] | 2.5% - 5% |
| Water (H₂O) | Scavenges t-butyl cations. Essential component in many cocktails.[13] | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Potent scavenger for t-butyl cations.[13] Helps keep Cys residues in a reduced state.[20] | 2.5% |
| Thioanisole | Scavenger that can also help prevent Met oxidation.[13] | 5% |
| Phenol | Scavenger for t-butyl and benzyl (B1604629) cations. | 5% |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection for Peptides with Sensitive Residues (Arg, Trp, Met, Cys)
This protocol utilizes a common cleavage cocktail designed to minimize side reactions for sensitive amino acids.
Materials:
-
Peptide-resin (dried under vacuum).
-
Reagent K Cleavage Cocktail:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold diethyl ether.
-
Dichloromethane (DCM).
-
Centrifuge tubes.
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel. Perform all steps in a well-ventilated fume hood.
-
Washing: Wash the resin with DCM (3 times) to remove any residual DMF and dry it under a stream of nitrogen.[26]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Precipitation:
-
Recovery:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.[19]
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide (Met(O))
This protocol is used to reduce oxidized methionine residues back to methionine in a purified peptide.[13]
Materials:
-
Purified peptide containing Met(O).
-
Ammonium iodide (NH₄I).
-
Dimethyl sulfide (DMS).
-
Suitable solvent (e.g., acetonitrile/water mixture).
Procedure:
-
Peptide Dissolution: Dissolve the peptide containing Met(O) in a suitable solvent.
-
Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. Use a 10-fold molar excess of each reagent relative to the peptide.[13]
-
Reduction Reaction:
-
Add the NH₄I/DMS solution to the dissolved peptide.
-
Stir the reaction at room temperature. Monitor the reaction progress by HPLC and mass spectrometry until the reduction is complete (typically 1-4 hours).
-
-
Purification: Once the reaction is complete, purify the peptide using preparative HPLC to remove the reagents and any byproducts.
Visual Guides & Workflows
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. biotage.com [biotage.com]
- 21. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 22. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 24. chempep.com [chempep.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. benchchem.com [benchchem.com]
- 27. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Characterization of Boc-L-Tyr(PEG(3)-N3)-OH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of chemical reagents is paramount for reproducible and reliable results. This guide provides a detailed comparison of the analytical data for Boc-L-Tyr(PEG(3)-N3)-OH, a key building block in bioconjugation and drug delivery, with its parent compound, Boc-L-Tyrosine (Boc-L-Tyr-OH). The inclusion of a triethylene glycol (PEG(3)) linker and an azide (B81097) (N3) moiety significantly alters the molecule's properties, which is reflected in its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
This document summarizes the key physicochemical properties and provides a comparative analysis of the expected and reported spectral data for this compound and related compounds. Detailed experimental protocols for acquiring NMR and mass spectra are also included to support researchers in their own characterization efforts.
Physicochemical Properties
A summary of the key properties of this compound and a relevant alternative, Boc-L-p-azidophenylalanine, is presented below.
| Property | This compound | Boc-L-p-azidophenylalanine |
| Molecular Formula | C20H30N4O7 | C14H18N4O4 |
| Molecular Weight | 438.47 g/mol | 306.32 g/mol |
| CAS Number | 1831059-64-3 | 90641-58-4 |
| Appearance | White to off-white solid | White to off-white solid |
| Primary Application | Click Chemistry Reagent | Unnatural Amino Acid for protein engineering |
Comparative Spectral Data
¹H NMR Spectral Data Comparison (Expected vs. Experimental)
| Assignment | This compound (Expected, ppm) | Boc-L-Tyr-OH (Experimental, ppm in CD3OD)[1] | Key Differences |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | 1.39 (s, 9H) | Minimal change expected. |
| α-CH | ~4.2-4.4 (m, 1H) | 4.23-4.32 (m, 1H) | Minor shift possible due to altered electronic environment. |
| β-CH₂ | ~2.8-3.1 (m, 2H) | 2.81 (dd, 1H), 3.04 (dd, 1H) | Minor shifts expected. |
| Aromatic CH | ~6.8-7.2 (d, 2H), ~6.8-7.2 (d, 2H) | 6.70 (d, 2H), 7.03 (d, 2H) | The aromatic protons will be present as two doublets. |
| PEG-CH₂ | ~3.6-4.1 (m, 12H) | - | Presence of multiple overlapping signals from the PEG linker. |
| N₃-CH₂ | ~3.4 (t, 2H) | - | A distinct triplet for the methylene (B1212753) group adjacent to the azide. |
¹³C NMR Spectral Data Comparison (Expected vs. Experimental)
| Assignment | This compound (Expected, ppm) | Boc-L-Tyr-OH (Experimental, ppm in CD3OD)[1] | Key Differences |
| Boc C(CH₃)₃ | ~28.7 | 28.7 | Minimal change expected. |
| Boc C(CH₃)₃ | ~80.7 | 80.7 | Minimal change expected. |
| Boc C=O | ~157.3 | 157.3 | Minimal change expected. |
| α-C | ~57.0 | 57.0 | Minor shift possible. |
| β-C | ~37.9 | 37.9 | Minor shift expected. |
| Aromatic C | ~115-131, ~158 | ~116.2, ~128.8, ~131.3, ~157.8 | Shifts in aromatic carbons due to ether linkage. |
| PEG-C | ~68-72 | - | Multiple signals in the ether region. |
| N₃-CH₂-C | ~51 | - | Characteristic signal for the carbon attached to the azide group. |
| C=O (acid) | ~173.8 | 173.8 | Minimal change expected. |
Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Expected [M+H]⁺ | Expected [M+Na]⁺ | Fragmentation Pattern |
| This compound | ESI-MS | 439.22 | 461.20 | Loss of the Boc group (100 Da), loss of N₂ (28 Da) from the azide, and fragmentation of the PEG chain. |
| Boc-L-Tyr-OH | ESI-MS | 282.13 | 304.11 | Loss of the Boc group (100 Da).[2] |
Experimental Protocols
Standard protocols for the characterization of this compound and similar compounds by NMR and mass spectrometry are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and its compatibility with NMR analysis.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
The spectral width should encompass the expected range for carbon signals (e.g., 0-200 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.
-
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 200-300 °C.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragmentation patterns.[4]
-
Visualizing the Structure and Workflow
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its characterization.
References
A Comparative Guide to Azide-Containing Amino Acids for Bioconjugation and Beyond: Boc-L-Tyr(PEG(3)-N3)-OH in Focus
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functionalities has revolutionized the study and engineering of proteins. Among these, azide-containing amino acids stand out as versatile chemical handles for a myriad of applications, primarily through the highly efficient and specific "click chemistry" reactions. This guide provides an objective comparison of Boc-L-Tyr(PEG(3)-N3)-OH with other commonly used azide-containing amino acids, supported by available experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Azide-Containing Amino Acids
Azide-containing amino acids are non-canonical amino acids that can be incorporated into proteins, offering a powerful tool for applications such as protein labeling, engineering, and the development of novel therapeutics.[1] The azide (B81097) group (N₃) is an ideal bioorthogonal handle due to its small size, which minimizes perturbation to the protein's structure and function. Furthermore, azides are stable in biological systems and do not readily react with endogenous functional groups, ensuring specific reactivity in complex biological environments.[1] The primary reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both of which form a stable triazole linkage.[1]
This guide focuses on the comparative analysis of four key azide-containing amino acids:
-
This compound: A PEGylated tyrosine derivative. The PEG linker is intended to enhance solubility and potentially influence reaction kinetics.
-
L-Azidohomoalanine (AHA): A methionine analogue that can be incorporated into proteins during synthesis.[2][3]
-
p-Azido-L-phenylalanine (pAzF): A phenylalanine analogue that can be genetically encoded in response to a stop codon.[4]
-
Nε-Azido-L-lysine: A lysine (B10760008) derivative with an azide group on the side chain.[5]
References
- 1. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
A Comparative Guide to PEGylated Linkers in Bioconjugation: Performance, Protocols, and Data
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties can profoundly influence the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic agent.[1][2] Among the various technologies available, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their unique and advantageous properties.[2]
This guide provides an objective comparison of PEGylated linkers against other alternatives, supported by experimental data, detailed protocols for key assays, and visualizations to clarify complex processes.
Core Advantages of PEGylated Linkers
PEGylation, the process of covalently attaching PEG chains to molecules, imparts several beneficial properties that enhance the performance of biotherapeutics.[3][4] These advantages primarily stem from PEG's nature as a hydrophilic, biocompatible, and flexible polymer.[3][5]
-
Enhanced Solubility and Reduced Aggregation : Many potent cytotoxic drugs used as payloads in ADCs are hydrophobic.[6] Conjugating these payloads to an antibody, especially at high drug-to-antibody ratios (DARs), can lead to aggregation, which increases plasma clearance and reduces therapeutic efficacy.[1][6] Hydrophilic PEG linkers significantly improve the aqueous solubility of the entire conjugate, mitigating aggregation and enabling the production of stable ADCs with higher DARs.[1][]
-
Improved Pharmacokinetics and Prolonged Half-Life : The PEG chain creates a "stealth" shield around the bioconjugate.[5][8] This is achieved by forming a hydration shell that increases the molecule's hydrodynamic size, thereby reducing renal clearance.[3][9] This shielding effect also protects the bioconjugate from enzymatic degradation and recognition by the immune system, leading to a significantly longer circulation half-life and more sustained plasma concentrations.[4][10][11]
-
Reduced Immunogenicity : The PEG shield can mask antigenic epitopes on the surface of therapeutic proteins or antibodies.[3][4] This makes the bioconjugate less detectable by the immune system, reducing the risk of an immune response that could otherwise lead to accelerated clearance or adverse effects.[12][13] However, it is important to note that PEG itself can be immunogenic, and the potential for anti-PEG antibodies should be assessed.[12][14]
-
Enhanced Stability : By protecting the bioconjugate from proteolysis and preventing aggregation, PEG linkers contribute to the overall stability of the therapeutic agent, both in storage and within biological systems.[5][15][16]
Comparative Performance Data
The selection of a linker has a quantifiable impact on the performance of a bioconjugate. The following tables summarize experimental data comparing PEGylated linkers to non-PEGylated alternatives.
Table 1: Effect of Linker Hydrophilicity on Antibody-Drug Conjugate (ADC) Properties
| Feature | Hydrophilic PEGylated Linkers | Hydrophobic SMCC Linkers |
| Solubility of ADC | Increased | Can lead to aggregation, especially with hydrophobic drugs |
| Achievable DAR | Higher DARs possible without aggregation[1][17] | Limited DAR to avoid aggregation[1] |
| In Vivo Half-Life | Significantly extended[1] | Generally shorter half-life |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics | Potential for off-target toxicity due to hydrophobicity |
Data synthesized from a comparative study on ADCs.[1]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~5.0 | 1.7x improvement |
| PEG8 | ~3.0 | 2.8x improvement |
| PEG12 | ~2.5 | 3.4x improvement |
Data from a study on non-binding IgG conjugated to MMAE with a DAR of 8, demonstrating that longer PEG chains result in slower clearance, with a threshold effect observed beyond PEG8.[2][6]
Visualizing Key Processes in Bioconjugation
Diagrams are essential for understanding the workflows and mechanisms underlying the advantages of PEGylation.
Caption: Conceptual workflow comparing hydrophilic vs. hydrophobic linkers.
Caption: How PEGylation improves the pharmacokinetic profile of a bioconjugate.
Caption: Role of the linker in PROTAC-mediated protein degradation.[18]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for common procedures in bioconjugation.
Protocol 1: Thiol-Specific PEGylation via Maleimide (B117702) Chemistry
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by reducing interchain disulfide bonds.[2][3]
Materials:
-
Antibody or protein solution
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., Phosphate-buffered saline, PBS), pH 6.5-7.5[3]
-
Desalting column (e.g., Sephadex G-25) or tangential flow filtration system
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Antibody Reduction (to generate free thiols):
-
Dissolve the antibody in PBS buffer.
-
Add a 10- to 20-fold molar excess of TCEP.
-
Incubate the solution at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[2]
-
-
Buffer Exchange:
-
Remove the excess reducing agent (TCEP/DTT) by passing the solution through a desalting column or via buffer exchange into PBS, pH 7.2.[2] This step is critical as free thiols from the reducing agent will compete with the antibody for the maleimide linker.
-
-
Conjugation Reaction:
-
Immediately add the PEG-Maleimide reagent to the solution of the reduced antibody. A molar excess of 5- to 20-fold of the linker over the antibody is a common starting point.
-
Incubate the reaction at 4°C or room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or N-acetylcysteine, to the reaction mixture. Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the resulting PEGylated conjugate from excess linker and unreacted antibody using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.[19] The drug-to-antibody ratio (DAR) can be determined using mass spectrometry or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Determination of In Vivo Half-Life
This protocol outlines a general method for assessing a key pharmacokinetic parameter of a bioconjugate.[2]
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
Validated analytical method to quantify the bioconjugate in plasma (e.g., ELISA)[2][20]
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
Methodology:
-
Administration:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.[2]
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, and longer if necessary).[2]
-
-
Plasma Processing:
-
Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
-
Quantification:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method like ELISA.[2]
-
-
Pharmacokinetic Analysis:
Conclusion
The use of PEGylated linkers in bioconjugation offers significant and demonstrable advantages over alternative linker technologies, particularly for complex therapeutics like ADCs. By enhancing solubility, extending circulation half-life, and reducing immunogenicity, PEG linkers directly contribute to improving the stability, safety, and efficacy of bioconjugates.[][8][21] The experimental data clearly show that properties such as linker length can be fine-tuned to optimize the pharmacokinetic profile of a drug.[2][6] While challenges such as the potential for PEG immunogenicity exist, a thorough understanding of the principles and access to robust experimental protocols allow researchers to harness the power of PEGylation to develop safer and more effective biotherapeutics.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nhsjs.com [nhsjs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 8. purepeg.com [purepeg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 16. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 17. adcreview.com [adcreview.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. purepeg.com [purepeg.com]
Stability Under Scrutiny: A Comparative Guide to the Triazole Linkage from Click Chemistry
For researchers, scientists, and drug development professionals, the integrity of a chemical linkage is a cornerstone of molecular design. The advent of "click chemistry" has provided a powerful toolkit for robustly connecting molecules, with the 1,2,3-triazole linkage, formed via reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), being a prominent example. This guide offers an objective comparison of the triazole linkage's stability against other common covalent bonds, supported by experimental data and detailed methodologies to underscore its utility in modern chemical and biological sciences.
The 1,2,3-triazole ring is widely recognized for its exceptional stability, a feature attributed to its aromaticity. This inherent robustness makes it a superior choice for applications demanding long-term integrity in challenging chemical and biological environments.[1][2] It is notably resistant to hydrolysis across a wide pH range, enzymatic degradation, oxidation, and reduction, setting it apart from more labile linkages such as esters and hydrazones.[1][2]
Comparative Stability Insights
While direct, head-to-head quantitative comparisons of the stability of triazole linkages from different click chemistry methods under identical stress conditions are not extensively documented in the literature, a strong consensus emerges from numerous studies. Triazoles formed via CuAAC and SPAAC are exceptionally stable due to their aromatic nature.[1] In contrast, linkages from some photo-click chemistry methods may result in non-aromatic triazolines, which can exhibit lower stability and even thermal reversibility.[1]
Quantitative Stability Comparison
The following table summarizes available quantitative and qualitative data on the stability of the 1,2,3-triazole linkage compared to other common linkages used in bioconjugation and drug development. It is important to note that direct quantitative comparisons under identical conditions are scarce, and the stability of any linkage can be context-dependent.
| Linkage Type | General Stability | Conditions Leading to Cleavage | Half-Life (t½) Data (where available) |
| 1,2,3-Triazole | Very High | Generally inert to severe hydrolytic, oxidizing, and reducing conditions. Not susceptible to cleavage by common proteases.[2][3] | In one study, a triazole-containing peptidomimetic showed a half-life of 91.1 hours in human plasma. Another analog exhibited a half-life of 2.2 hours , indicating that the surrounding molecular structure can influence stability. |
| Amide | High | Susceptible to enzymatic cleavage by proteases. Can be hydrolyzed under strong acidic or basic conditions.[2] | Estimated half-life of ~600 years at neutral pH and 25°C. |
| Ester | Moderate | Susceptible to hydrolysis, which is catalyzed by acids, bases, and esterase enzymes.[2] | Half-life can range from hours to days depending on pH, temperature, and enzymatic activity. For example, some esters show a half-life of a few days at physiological pH. |
| Thioether | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage. | Generally considered as stable as the carbon-carbon bond. |
| Hydrazone | pH-Dependent | Generally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes).[2] | Highly variable depending on pH; designed for cleavage under specific acidic conditions. |
| Disulfide | Reductively Labile | Stable under normal physiological conditions but readily cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione (B108866). | Cleavage is dependent on the concentration of reducing agents. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of a triazole linkage, a forced degradation study is the standard approach.[1] This involves subjecting the molecule to various stress conditions and analyzing for degradation over time.
General Protocol for a Forced Degradation Study
-
Sample Preparation : Prepare a stock solution of the triazole-linked compound in a suitable solvent (e.g., water, PBS, or an organic solvent) at a typical concentration of 1 mg/mL.[1]
-
Stress Conditions :
-
Acidic Hydrolysis : Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]
-
Basic Hydrolysis : Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]
-
Oxidative Degradation : Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Reductive Stability : Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]
-
Thermal Stability : Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]
-
Enzymatic Stability : Incubate the sample with relevant enzymes (e.g., proteases, plasma esterases) in a physiological buffer at 37°C. A control sample without the enzyme should be run in parallel.[2]
-
-
Time Points : Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]
-
Analysis : Analyze the samples using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
HPLC-MS/MS Method : A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid.[1]
-
-
Data Analysis : Plot the percentage of the intact compound remaining versus time for each stress condition. Calculate the degradation rate constant and the half-life (t½) of the linkage under each condition.[1]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for a stability assay and the logical relationship of the exceptional stability of the triazole linkage.
Conclusion
The 1,2,3-triazole linkage, readily formed through click chemistry, stands out for its exceptional stability across a wide range of chemical and biological conditions. Its resistance to hydrolysis, enzymatic degradation, oxidation, and reduction makes it a highly reliable and robust linker in drug development, bioconjugation, and materials science. While more direct quantitative, comparative studies would be beneficial, the existing body of evidence strongly supports the triazole linkage as a superior choice for applications demanding long-term stability and integrity of the molecular construct. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and make informed decisions in their molecular design endeavors.
References
Labeled vs. Unlabeled Peptides: A Functional Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the functional implications of peptide labeling, supported by experimental data and detailed protocols.
In modern research, peptides are indispensable tools, utilized in a wide array of applications from basic biological studies to drug discovery and development. The decision to use a peptide in its native, unlabeled form or to attach a chemical label—be it isotopic, fluorescent, or radioactive—is a critical one that can significantly impact experimental outcomes. This guide provides an objective comparison of the functional characteristics of labeled and unlabeled peptides, presenting quantitative data, detailed experimental methodologies, and visual workflows to aid in experimental design and data interpretation.
Key Functional Parameters: A Comparative Overview
The introduction of a label to a peptide, while essential for detection and quantification in many assays, has the potential to alter its intrinsic physicochemical and biological properties. It is crucial to assess whether these modifications affect the peptide's function in the context of the intended application. The following table summarizes key functional parameters and the potential impact of labeling.
| Functional Parameter | Unlabeled Peptides | Labeled Peptides | Potential Impact of Labeling |
| Biological Activity | Native biological function. | Can be altered depending on the label's size, charge, and attachment site. | Reduced or altered receptor binding affinity, enzyme inhibition, or cellular signaling. |
| Physicochemical Properties | Native structure, solubility, and stability. | Labeling can change hydrophobicity, isoelectric point, and secondary structure. | Changes in solubility, aggregation propensity, and stability in biological fluids. |
| Cellular Uptake | Natural internalization mechanisms. | Labeling can influence the mechanism and efficiency of cellular entry. | Enhanced or hindered uptake depending on the label's properties. |
| Immunogenicity | Baseline immunogenic potential of the peptide sequence. | The label or the modification process can introduce new epitopes. | Increased potential to elicit an immune response. |
| Quantification | Requires label-free methods (e.g., UV absorbance, some MS techniques). | Enables sensitive and specific quantification (e.g., fluorescence, radioactivity, mass shift). | Greatly enhanced detectability and multiplexing capabilities. |
Quantitative Performance Data
To illustrate the potential functional differences, this section presents quantitative data from comparative studies of labeled and unlabeled peptides in key biological assays.
Receptor Binding Affinity
A fundamental aspect of many peptides' function is their ability to bind to specific receptors. The addition of a label can sterically hinder this interaction or alter the peptide's conformation, thereby affecting its binding affinity.
Table 1: Comparison of Receptor Binding Affinity (IC50) for Labeled vs. Unlabeled Peptides
| Peptide | Receptor | Unlabeled IC50 (nM) | Labeled (¹²⁵I) IC50 (nM) | Fold Change |
| Exendin-4(9-39) | GLP-1 Receptor | 8.1 ± 0.07 | Not Reported Directly, but used for binding assays | N/A |
| GLP-1(1-30) | GLP-1 Receptor | 7.8 ± 0.10 | Not Reported Directly, but used for binding assays | N/A |
Note: While direct comparative IC50 values for labeled versus unlabeled versions of the same peptide were not explicitly found in the search results, the provided data demonstrates the use of radiolabeled peptides in receptor binding assays to determine the affinity of their unlabeled counterparts. It is crucial to perform such validation to ensure the label does not significantly alter binding.
Cellular Uptake Efficiency
For peptides designed to act intracellularly, efficient cellular uptake is paramount. Fluorescent labeling is a common method to visualize and quantify this process.
Table 2: Comparison of Cellular Uptake for Labeled vs. Unlabeled Peptides
| Peptide | Cell Line | Unlabeled Uptake (Arbitrary Units) | Labeled (Cy3) Uptake (Arbitrary Units) | Fold Change |
| CP-Polymer Conjugate | NIH 3T3 | Not directly measured | Varies with conjugate structure | N/A |
| CP-Polymer Conjugate | MDA-MB-231 | Not directly measured | Varies with conjugate structure | N/A |
Note: The provided search results indicate that cellular uptake is often studied using fluorescently labeled peptides. A direct quantitative comparison with the unlabeled counterpart is often challenging. However, it is essential to consider that the label itself can influence the uptake mechanism and efficiency.[1]
In Vitro Stability
The stability of a peptide in biological fluids is a critical determinant of its therapeutic potential. Labeling can either protect a peptide from degradation or, in some cases, make it more susceptible to enzymatic cleavage.
Table 3: Comparison of In Vitro Stability (Half-life) in Human Plasma
| Peptide | Unlabeled Half-life (hours) | Labeled (Isotope) Half-life (hours) |
| [F⁷,P³⁴]-pNPY | Consistent degradation dynamics over 72 hours | Consistent degradation dynamics over 72 hours |
Note: This study found that the degradation dynamics and cleavage sites were consistent between the isotopically labeled and unlabeled peptides, confirming equivalent stability in this case.[2]
Experimental Protocols
To ensure the functional equivalence of labeled and unlabeled peptides, rigorous experimental validation is necessary. The following are detailed methodologies for key comparative experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To compare the secondary structure of a labeled and unlabeled peptide to assess conformational changes induced by the label.
Methodology:
-
Sample Preparation:
-
Dissolve the unlabeled and labeled peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[3]
-
Prepare a buffer blank with the same composition.
-
-
Instrument Setup:
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank.
-
Rinse the cuvette thoroughly and record the CD spectra of the unlabeled and labeled peptide solutions.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectra.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where:
-
mdeg is the recorded ellipticity
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues
-
-
Compare the resulting spectra. Significant differences in the shape and magnitude of the spectra indicate that the label has altered the peptide's secondary structure.
-
Competitive Receptor Binding Assay
Objective: To determine if a label alters the binding affinity of a peptide to its receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a cell membrane fraction or purified receptor preparation expressing the target receptor.
-
Select a suitable radiolabeled ligand (e.g., ¹²⁵I-labeled version of the peptide or a known ligand).
-
Prepare serial dilutions of the unlabeled peptide and the labeled peptide (if not the radioligand) to be tested as competitors.
-
-
Assay Setup:
-
In a multi-well filter plate, add the receptor preparation, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled or labeled competitor peptide.
-
Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled competitor).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 1 hour at 23°C).[5]
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for both the labeled and unlabeled peptides. A significant difference in IC50 values indicates that the label has affected receptor binding.
-
Hemolysis Assay
Objective: To assess and compare the cytotoxicity of labeled and unlabeled peptides on red blood cells.
Methodology:
-
Red Blood Cell (RBC) Preparation:
-
Assay Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] × 100
-
Compare the hemolytic activity of the labeled and unlabeled peptides across the concentration range.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language).
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) and its analogs are crucial in the treatment of type 2 diabetes. Labeled GLP-1 peptides are often used to study their interaction with the GLP-1 receptor (GLP-1R).
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow: Comparing Cellular Uptake
This workflow outlines the key steps in comparing the cellular uptake of a labeled versus an unlabeled peptide using a competitive assay format with flow cytometry.
Caption: Workflow for a competitive cellular uptake experiment.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
A Comparative Guide to Tyrosine Bioconjugation Methods for Researchers
For researchers, scientists, and drug development professionals, the selective modification of proteins is a cornerstone of innovation. While cysteine and lysine (B10760008) have long been the workhorses of bioconjugation, targeting tyrosine residues offers a powerful alternative with distinct advantages in selectivity and stability. This guide provides an objective comparison of key tyrosine bioconjugation methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This comprehensive review covers four principal methods for tyrosine bioconjugation: the Mannich-type reaction, diazonium coupling, tyrosinase-mediated conjugation, and ruthenium-catalyzed photoredox reactions. Each method is evaluated based on its mechanism, efficiency, selectivity, and required experimental conditions.
Performance Comparison of Tyrosine Bioconjugation Methods
The following tables summarize quantitative data for each method, offering a clear comparison of their performance across various protein substrates.
Mannich-Type Reaction
The three-component Mannich-type reaction enables the formation of a stable carbon-carbon bond on the tyrosine phenol (B47542) ring. It involves the in situ formation of an imine from an aldehyde and an aniline (B41778) derivative, which then reacts with the electron-rich aromatic ring of tyrosine.[1][2][3]
| Protein Substrate | Aldehyde | Aniline | Conversion/Yield | Reaction Time | pH | Temperature (°C) | Reference |
| α-Chymotrypsinogen A | Formaldehyde | N,N-Dimethyl-p-phenylenediamine | >95% Conversion | 18 h | 6.5 | Room Temp | [2] |
| α-Chymotrypsinogen A | Formaldehyde | 4-ethynylaniline | ~50% Conversion | 24 h | 6.5 | 37 | [4] |
| Lysozyme | Formaldehyde | N,N-Dimethyl-p-phenylenediamine | 40% on Tyrosine (60% on Tryptophan) | 18 h | 6.5 | Room Temp | [1] |
Diazonium Coupling
Diazonium salts react with activated aromatic rings, such as the phenol group of tyrosine, through an electrophilic aromatic substitution to form a stable azo bond. This method can be highly efficient but may present challenges with selectivity at higher pH values due to potential cross-reactivity with other residues like histidine.[1]
| Protein Substrate | Diazonium Salt | Conversion/Yield | Reaction Time | pH | Temperature (°C) | Reference |
| Salmon Calcitonin | In situ generated from 4-aminobenzoic acid | 78% Conversion | 56 h | 4.5 | Not Specified | [1] |
| Neurotensin (8-13) | 64Cu-NOTA-diazonium | 45% Radiochemical Yield | 30 min | 9.0 | 4 | [5][6] |
| Human Serum Albumin (HSA) | 64Cu-NOTA-diazonium | 20% Radiochemical Yield | 15 min | 8-9 | 4 | [5] |
| L-Tyrosine | 68Ga-NOTA-diazonium | 80% Radiochemical Yield | 10 min | 8-9 | 4 | [6] |
Tyrosinase-Mediated Conjugation
This chemoenzymatic approach utilizes the enzyme tyrosinase to oxidize tyrosine residues to reactive ortho-quinones. These intermediates can then be captured by a variety of nucleophiles, including cysteines, to form stable covalent bonds. This method offers high selectivity due to the enzyme's specificity for its substrate.[7][8][9]
| Protein Substrate | Nucleophile | Conversion/Yield | Reaction Time | pH | Temperature (°C) | Reference |
| sfGFP (Y200C) | Tyrosine-tagged peptides | >80% Conversion | 30 min | 6.5 | Room Temp | [8] |
| Cas9 (with NLS tags) | Cysteine-containing peptides | Quantitative Conversion | < 1 h | 6.5 | Room Temp | [8] |
| HER2-binding scFv | sfGFP (Y200C) | Quantitative Conversion | 30 min | 6.5 | Room Temp | [8] |
| Ferritin | RBD-Y (tyrosine-tagged) | Up to 8 antigens per nanoparticle | Not Specified | 6.5-8.0 | Not Specified | [7][10] |
Ruthenium-Catalyzed Photoredox Reaction
Visible light-induced photoredox catalysis using a ruthenium complex can achieve site-selective tyrosine modification. This method relies on the generation of a reactive tyrosyl radical intermediate upon single-electron transfer to the photoexcited catalyst, which then couples with a suitable partner.[11][12][13]
| Protein Substrate | Coupling Partner | Conversion/Yield | Reaction Time | pH | Temperature (°C) | Reference |
| Bivalirudin | Phenoxazine (B87303) dialdehyde | 95% Conversion | Not Specified | Neutral | Not Specified | [11] |
| Chymotrypsinogen A | Phenoxazine dialdehyde | 76% Conversion | Not Specified | Neutral | Not Specified | [11] |
| Fibrinogen | Dityrosine cross-linking | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
Experimental Protocols
Detailed methodologies for the key bioconjugation reactions are provided below.
Protocol 1: Three-Component Mannich-Type Reaction on a Protein[4]
-
Preparation of Solutions:
-
Prepare a 50 mM solution of the desired aniline (e.g., N,N-Dimethyl-p-phenylenediamine) in 0.1 M phosphate (B84403) buffer, pH 6.5.
-
Prepare a 50 mM solution of the aldehyde (e.g., formaldehyde) in 0.1 M phosphate buffer, pH 6.5.
-
Prepare a solution of the target protein (e.g., α-Chymotrypsinogen A) at a concentration of 25 µM in 0.1 M phosphate buffer, pH 6.5.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution, aniline solution, and aldehyde solution to achieve final concentrations of 20 µM protein, 25 mM aniline, and 25 mM aldehyde.
-
Vortex the mixture briefly to ensure thorough mixing.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 18-24 hours. For some substrates, incubation at 37°C may be required.
-
-
Purification:
-
Dilute the reaction mixture with water and purify the modified protein using a suitable method such as dialysis against an appropriate buffer (e.g., 0.05 M NH4HCO3, pH 7.8) or size-exclusion chromatography to remove unreacted small molecules.
-
-
Analysis:
-
Analyze the purified protein by mass spectrometry (e.g., ESI-MS) to confirm the modification and determine the extent of conjugation. SDS-PAGE analysis can also be used to visualize the modified protein.
-
Protocol 2: Diazonium Salt Coupling to a Peptide[6]
-
Preparation of Diazonium Salt (in situ):
-
Prepare a solution of the amine precursor (e.g., 64Cu- or 68Ga-labeled NOTA-p-NH2-Bn) in an appropriate buffer.
-
Cool the solution to 4°C.
-
Add a solution of sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) to initiate diazotization. The reaction is typically rapid and the diazonium salt is used immediately without purification.
-
-
Bioconjugation Reaction:
-
To a solution of the tyrosine-containing peptide (e.g., 100 µg of Neurotensin (8-13)) in 0.1 M borate (B1201080) buffer, pH 8.8, add the freshly prepared diazonium salt solution.
-
Adjust the pH of the reaction mixture to 9.0 with 4 M NaOH.
-
Shake the reaction mixture at 4°C for 30 minutes.
-
-
Purification:
-
Purify the modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Characterize the purified product by radio-TLC and radio-HPLC to confirm conjugation and assess radiochemical purity.
-
Protocol 3: Tyrosinase-Mediated Protein-Peptide Conjugation[8]
-
Preparation of Solutions:
-
Prepare a solution of the cysteine-containing protein (e.g., 10 µM sfGFP Y200C) in 20 mM potassium phosphate buffer, pH 6.5.
-
Prepare a solution of the tyrosine-tagged peptide (e.g., 20 µM) in the same buffer.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 0.2 µM) in the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cysteine-containing protein and the tyrosine-tagged peptide.
-
Initiate the reaction by adding the tyrosinase solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 1 hour.
-
-
Quenching (Optional):
-
The reaction can be quenched by the addition of an inhibitor of tyrosinase, such as kojic acid.
-
-
Analysis:
-
Analyze the reaction mixture by ESI-TOF MS to confirm the formation of the conjugate and determine the conversion efficiency. SDS-PAGE can also be used to visualize the product.
-
Protocol 4: Ruthenium-Catalyzed Photoredox Tyrosine Bioconjugation[11]
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel, prepare a solution of the target protein (e.g., 5-20 µM) in aqueous potassium phosphate buffer (pH neutral).
-
Add the coupling partner (e.g., phenoxazine dialdehyde, 5-10 equivalents).
-
Add the water-soluble photocatalyst (e.g., lumiflavin (B1675435) or a Ru(bpy)3 derivative, 0.1-1 mol%).
-
-
Photoreaction:
-
Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for a specified period (typically 1-24 hours), with stirring.
-
-
Purification:
-
Purify the modified protein using size-exclusion chromatography or other suitable protein purification methods to remove the photocatalyst and excess reagents.
-
-
Analysis:
-
Analyze the purified protein by mass spectrometry to confirm modification and by fluorescence spectroscopy if a fluorescent tag was used. Protein recovery can be determined using a BCA assay.
-
Visualizing the Molecular Processes
To further elucidate the methodologies and their biological context, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway involving tyrosine phosphorylation.
Experimental Workflow Diagrams
Caption: Workflow for Mannich-Type Tyrosine Bioconjugation.
Caption: Workflow for Diazonium Coupling on a Peptide.
Caption: Workflow for Tyrosinase-Mediated Bioconjugation.
Caption: Workflow for Ruthenium-Catalyzed Photoredox Bioconjugation.
Signaling Pathway Diagrams
Tyrosine phosphorylation is a critical event in many cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.[4][15][16] The following diagrams illustrate the central role of tyrosine kinases in the Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor signaling pathways.
Caption: Simplified EGFR Signaling Pathway.[16][17][18]
Caption: Simplified Insulin Receptor Signaling Pathway.[19][20][21][22]
References
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A three-component Mannich-type reaction for selective tyrosine bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Tyrosinase-Mediated Conjugation for Antigen Display on Ferritin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safe Disposal of Boc-L-Tyr(PEG(3)-N3)-OH: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-L-Tyr(PEG(3)-N3)-OH, a click chemistry reagent containing an azide (B81097) group. Adherence to these procedures is critical to mitigate risks associated with the azide functional group.
Immediate Safety and Handling Precautions
Organic azides are energetic compounds that can be sensitive to heat, light, shock, and pressure, posing a potential explosion hazard.[1] Therefore, always handle this compound with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses or splash goggles, and nitrile gloves, must be worn at all times.[2] Avoid contact with skin and eyes.[3] In case of skin contact, wash the affected area with soap and copious amounts of water for at least 15 minutes.[2] For eye contact, flush with water for at least 15-20 minutes.[4]
Waste Categorization and Segregation
Proper segregation of waste streams is crucial to prevent dangerous reactions.
-
Azide-Containing Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated disposables (e.g., gloves, weighing boats), must be collected in a dedicated, clearly labeled, non-metallic waste container.[4][5] Polypropylene or polyethylene (B3416737) containers are suitable choices.[5]
-
Avoid Incompatible Materials: Never mix azide waste with the following:
-
Acids: Contact with acids can generate highly toxic and explosive hydrazoic acid.[1][6]
-
Heavy Metals: Azides can react with metals like copper and lead (often found in plumbing) to form highly explosive metal azides.[2] Therefore, never dispose of azide solutions down the drain.[2][4]
-
Other Reactive Chemicals: Avoid mixing with carbon disulfide, bromine, nitric acid, and dimethyl sulfate.[5]
-
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of organic azides involves the chemical conversion of the energetic azide group to a more stable functional group, such as an amine, before final disposal.
Experimental Protocol: Reduction of the Azide Group
This protocol describes the reduction of the azide moiety to an amine using a mild reducing agent like triphenylphosphine (B44618) (Staudinger reaction) or a dithiol.
Materials:
-
This compound waste
-
Triphenylphosphine (PPh₃) or 1,4-Dithiothreitol (DTT)
-
Appropriate solvent (e.g., THF/water mixture)
-
Sodium bicarbonate (NaHCO₃) solution (for pH adjustment)
-
pH paper or pH meter
Procedure:
-
Preparation: In a designated fume hood, dissolve the this compound waste in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water, to ensure solubility.
-
Reduction:
-
Using Triphenylphosphine: For each equivalent of the azide, add a slight excess (e.g., 1.1 equivalents) of triphenylphosphine. The reaction can be stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to confirm the disappearance of the azide.
-
Using Dithiothreitol (DTT): Alternatively, add an excess of DTT to the azide solution. This method is often preferred for its water compatibility.
-
-
Hydrolysis (if using PPh₃): After the initial reaction with triphenylphosphine, the resulting aza-ylide is hydrolyzed by the water in the solvent mixture to form the amine and triphenylphosphine oxide.
-
Neutralization: Once the reduction is complete, check the pH of the solution. Neutralize the solution to a pH between 6 and 9 with a dilute sodium bicarbonate solution.[2]
-
Final Disposal: The resulting solution, now containing the less hazardous amine derivative, can be disposed of as regular aqueous chemical waste, in accordance with your institution's Environmental Health & Safety (EHS) guidelines. Ensure it does not contain other hazardous materials.[5]
Quantitative Data Summary
| Parameter | Value/Recommendation | Citation |
| Molar Ratio (Azide:PPh₃) | 1 : 1.1 | |
| Final pH of Waste Solution | 6 - 9 | [2] |
| Waste Container Material | Polypropylene or Polyethylene | [5] |
Spill and Emergency Procedures
In the event of a spill of solid this compound, carefully sweep it up, avoiding dust formation.[2] Place the material in a labeled container for hazardous waste disposal. Decontaminate the spill area with a pH > 9 buffer solution, followed by 70% ethanol.[4] Collect all cleaning materials as azide-contaminated waste.[4] If a large spill occurs or you suspect contamination of plumbing, immediately contact your institution's EHS office.[5]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Boc-L-Tyr(PEG(3)-N3)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical information for Boc-L-Tyr(PEG(3)-N3)-OH, a click chemistry agent containing an azide (B81097) group. Adherence to these guidelines is essential to ensure laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound contains an organic azide functional group. Organic azides are potentially energetic materials and should be handled with care. While the PEG and Boc protecting groups may reduce the shock sensitivity compared to smaller organic azides, caution is still warranted. The primary hazards are related to the azide group, which can be toxic and potentially explosive under certain conditions.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential splashes and airborne particles. |
| Skin Protection | Chemical-resistant Nitrile Gloves | Disposable nitrile gloves provide good resistance. Inspect gloves before use and change them immediately if contaminated.[1] | Prevents skin contact with the chemical. The azide group can be absorbed through the skin.[2] |
| Body Protection | Standard Laboratory Coat | Full-sleeved to prevent skin contact.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust or aerosols. | Handling in a fume hood minimizes the risk of inhalation.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safely managing this compound in the laboratory.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Step-by-Step Guidance:
-
Receiving and Storage :
-
Handling and Reaction :
-
All manipulations of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of any potential dust or aerosols.[3]
-
Always wear the recommended personal protective equipment (PPE) as detailed in the table above.
-
When weighing the solid compound, use a non-metallic (e.g., plastic or ceramic) spatula to prevent the formation of potentially shock-sensitive metal azides.[3][4]
-
Avoid contact with eyes, skin, and clothing.
-
Do not use with halogenated solvents, as this can lead to the formation of explosive compounds.[4][5]
-
-
Spill Management :
-
In case of a small spill within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).
-
Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[3]
-
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent accidents.
-
Waste Collection : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][6] Use non-metallic containers for waste collection.[6]
-
Segregation : Azide-containing waste streams must be kept separate from other chemical waste, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[4]
-
Disposal : Dispose of the collected waste through your institution's designated hazardous waste disposal program. Do not dispose of azide compounds down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][6]
By adhering to these safety and logistical guidelines, researchers can safely handle this compound and minimize potential risks in the laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
